O-(3-phenylpropyl)hydroxylamine
説明
BenchChem offers high-quality O-(3-phenylpropyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(3-phenylpropyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
O-(3-phenylpropyl)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c10-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 |
InChIキー |
PXZSPXCYXONDTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCON |
製品の起源 |
United States |
Technical Guide: Synthesis, Properties, and Applications of O-(3-Phenylpropyl)hydroxylamine
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
O-(3-phenylpropyl)hydroxylamine (also known as 3-phenylpropoxyamine) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry, bioconjugation, and the synthesis of complex active pharmaceutical ingredients (APIs). As an O-alkyl hydroxylamine, the compound benefits from the "alpha-effect"—where the adjacent oxygen atom donates electron density to the nitrogen, significantly enhancing its nucleophilicity compared to standard aliphatic amines. This unique electronic property makes it an indispensable reagent for chemoselective oxime ligation, enabling the targeted modification of complex biomolecules and the synthesis of potent enzyme inhibitors[1].
This technical whitepaper provides an authoritative breakdown of the compound’s physicochemical properties, a mechanistically grounded synthesis protocol, and its critical applications in modern drug development.
Chemical Identity & Physicochemical Properties
Understanding the structural and physical parameters of O-(3-phenylpropyl)hydroxylamine is critical for predicting its behavior in organic solvents and its pharmacokinetic potential in downstream drug design. The compound is commonly isolated and stored as a hydrochloride salt to prevent air oxidation and improve shelf stability[2].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | O-(3-phenylpropyl)hydroxylamine[3] |
| Synonyms | [3-(aminooxy)propyl]benzene, 3-phenylpropoxyamine[3] |
| Molecular Formula | C9H13NO[3] |
| Molecular Weight (Free Base) | 151.21 g/mol [3] |
| Molecular Weight (HCl Salt) | 187.67 g/mol [2] |
| CAS Number (Free Base) | 94115-39-6[3] |
| CAS Number (HCl Salt) | 73941-30-7[2] |
| Topological Polar Surface Area (TPSA) | 35.3 Ų[3] |
| InChIKey | PXZSPXCYXONDTD-UHFFFAOYSA-N[3] |
Mechanistic Synthesis Workflow
The most robust and high-yielding methodology for synthesizing primary O-alkyl hydroxylamines from their corresponding alcohols is the base-catalyzed Mitsunobu reaction , followed by deprotection[4].
Workflow Visualization
Fig 1. Mechanistic workflow for O-(3-phenylpropyl)hydroxylamine synthesis via Mitsunobu coupling.
Step-by-Step Protocol: Synthesis of O-(3-phenylpropyl)hydroxylamine
1. Reagent Preparation & Protection Strategy Dissolve 1.0 equivalent of 3-phenyl-1-propanol and 1.1 equivalents of N-hydroxyphthalimide (NHPI) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Causality Check: NHPI acts as the nucleophile. The phthalimide protecting group is critical here; it prevents the overalkylation of the nitrogen atom, ensuring the exclusive formation of the primary O-alkyl hydroxylamine rather than a secondary or tertiary amine byproduct[4].
2. Activation Add 1.1 equivalents of triphenylphosphine (PPh3) to the solution and cool the reaction vessel to 0 °C using an ice bath.
3. Mitsunobu Coupling Add 1.1 equivalents of diisopropyl azodicarboxylate (DIAD) dropwise over 30 minutes. Causality Check: Dropwise addition at 0 °C is mandatory to control the highly exothermic formation of the PPh3-DIAD betaine intermediate. This minimizes unwanted side reactions and maximizes the electrophilic activation of the primary alcohol[5].
4. Reaction Progression (Self-Validation) Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc system until the starting alcohol is completely consumed.
5. Deprotection (Hydrazinolysis) Concentrate the mixture, redissolve the protected intermediate in ethanol, and add 1.5 equivalents of hydrazine hydrate. Reflux for 2 hours. Causality Check: Hydrazine selectively cleaves the phthalimide group via the Ing-Manske procedure. This step is a self-validating system: successful deprotection is visually confirmed by the precipitation of phthalhydrazide as a dense white solid[4].
6. Isolation & Salt Formation Filter the white precipitate. Concentrate the filtrate, dissolve the crude free base in minimal anhydrous diethyl ether, and slowly add 1.0 M HCl in anhydrous diethyl ether. The target O-(3-phenylpropyl)hydroxylamine hydrochloride will precipitate as a highly pure, white crystalline solid[5].
Applications in Drug Development
A. Chemoselective Oxime Ligation (Rifamycin Derivatization)
O-(3-phenylpropyl)hydroxylamine is frequently utilized to derivatize complex antibiotics. A premier example is the synthesis of 3-Formyl rifamycin SV O-3-phenylpropyl oxime [6]. The formyl group on the rifamycin SV core serves as a highly reactive electrophilic site. By reacting it with the hydroxylamine, a stable oxime ether linkage is formed[7]. This specific modification enhances the lipophilicity of the antibiotic, improving its ability to penetrate bacterial cell walls and inhibit DNA-dependent RNA polymerase, thereby overcoming certain resistant bacterial strains[6].
B. Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors
In immuno-oncology, diaryl hydroxylamines synthesized via similar Mitsunobu pathways are potent pan or dual inhibitors of IDO1 and TDO[5]. The hydroxylamine functional group is critical for chelating the heme iron in the active site of the IDO1 enzyme, disrupting the tumor's ability to suppress T-cell immune responses[5].
Ligation Pathway Visualization
Fig 2. Chemoselective oxime ligation pathway utilizing O-(3-phenylpropyl)hydroxylamine.
Step-by-Step Protocol: Chemoselective Oxime Formation
1. Substrate Preparation Dissolve the target aldehyde (e.g., 3-Formyl rifamycin SV) in a co-solvent mixture of methanol and an aqueous buffer[7].
2. pH Optimization Adjust the buffer to exactly pH 4.5 using an acetic acid/sodium acetate system. Causality Check: A pH of 4.5 represents the kinetic "sweet spot" for oxime ligation. It is acidic enough to protonate the carbonyl oxygen (increasing its electrophilicity) but remains strictly above the pKa of the hydroxylamine (~4.5). This ensures a sufficient concentration of the unprotonated, highly nucleophilic free base remains available for attack.
3. Ligation Add 1.2 equivalents of O-(3-phenylpropyl)hydroxylamine hydrochloride. Stir at room temperature for 2–4 hours.
4. Validation Monitor the disappearance of the aldehyde via LC-MS. The reaction is thermodynamically driven forward by the elimination of water (dehydration) from the transient hemiaminal intermediate, yielding a highly stable -C=N-O-R linkage[6].
References
-
Title: O-(3-phenylpropyl)hydroxylamine | CID 1712812 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction Source: ACS Publications (Journal of Combinatorial Chemistry) URL: [Link]
-
Title: Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1 Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Formyl rifamycin SV O-3-phenylpropyl oxime | 38128-87-9 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
Mechanism of Action of O-(3-Phenylpropyl)hydroxylamine Derivatives: A Structural and Kinetic Analysis
Executive Summary
While1 (OPPHA) is structurally a simple hydroxylamine building block[1], its true pharmacological significance emerges when it is utilized as a lipophilic precursor to synthesize complex oxime derivatives. By conjugating OPPHA with macrocyclic antibiotics—most notably 3-formyl rifamycin SV—researchers have engineered a unique class of polymerase inhibitors. These OPPHA-oxime derivatives (historically related to compounds like AF/015) exhibit profound inhibitory effects not only on bacterial DNA-dependent RNA polymerase (RNAP) but also on the RNA-dependent DNA polymerase (Reverse Transcriptase, RT) of RNA tumor viruses[2].
This whitepaper dissects the chemical rationale, molecular mechanism of action (MoA), and self-validating experimental workflows required to synthesize and evaluate these highly specialized derivatives.
Chemical Rationale & Pharmacophore Dynamics
The conjugation of OPPHA with a formyl-bearing pharmacophore yields an oxime bond (-C=N-O-). From a drug design perspective, the choice of the 3-phenylpropyl moiety is highly deliberate.
The Causality of the Side Chain: Standard rifamycins (like Rifampicin) utilize relatively polar, hydrophilic side chains (e.g., a 4-methylpiperazinyl group) to target the highly conserved bacterial RNAP pocket. However, these standard molecules fail to penetrate or bind the hydrophobic clefts of viral polymerases. The OPPHA derivative introduces an extended aliphatic chain terminating in a bulky aromatic ring. This creates a flexible, highly lipophilic anchor (LogP ~4.8) that drastically alters the molecule's binding footprint. This hydrophobic tail allows the derivative to engage with secondary allosteric sites on viral enzymes, preventing the polymerase from binding to the nucleic acid template[3].
Mechanism of Action: Dual Polymerase Inhibition
The MoA of OPPHA-derived oximes is characterized by their ability to act as "conformational locks" on target enzymes.
A. Bacterial RNAP Inhibition (Steric Occlusion)
In bacterial systems, the core macrocyclic ring of the OPPHA-rifamycin derivative binds to the β -subunit (encoded by the rpoB gene) of the DNA-dependent RNA polymerase. Once docked, the bulky 3-phenylpropyl tail projects directly into the RNA exit channel.
-
Consequence: The enzyme can initiate transcription and link the first 2-3 nucleotides, but the physical presence of the lipophilic tail sterically blocks the elongation of the nascent RNA transcript, leading to abortive initiation and rapid bacterial cell death[4].
B. Viral Reverse Transcriptase (RT) Inhibition
Unlike standard rifamycins, OPPHA derivatives exhibit potent activity against viral RTs. The mechanism here is distinctly allosteric. The 3-phenylpropyl oxime tail inserts into a hydrophobic pocket adjacent to the active site of the viral polymerase.
-
Consequence: This binding induces a conformational shift that physically prevents the enzyme from clamping onto the viral RNA template, effectively halting viral replication[2][3].
Figure 1: Molecular mechanism of OPPHA-derived oximes inhibiting target polymerases via steric occlusion and allosteric shifting.
Quantitative Data: Structure-Activity Relationship (SAR)
To understand the impact of the OPPHA moiety, we must compare it against other derivatives. The table below summarizes the kinetic benchmarks of various oxime substitutions on the 3-formyl rifamycin SV scaffold[2][3].
| Compound Class | R-Group Substituent | Bacterial RNAP IC₅₀ (µg/mL) | Viral RT IC₅₀ (µg/mL) | Lipophilicity (LogP) |
| Rifampicin (Standard) | N/A (Hydrazone) | 0.01 | >100.0 | 2.7 |
| AF/013 | -O-(CH₂)₇-CH₃ (n-octyl) | 0.05 | 5.0 | 4.5 |
| OPPHA-Derivative | -O-(CH₂)₃-C₆H₅ (3-phenylpropyl) | 0.08 | 2.5 | 4.8 |
Data Interpretation: As lipophilicity increases (from standard hydrazones to the OPPHA oxime), bacterial RNAP inhibition slightly decreases due to the bulkiness of the tail, but viral RT inhibition increases exponentially due to the newly formed hydrophobic interactions.
Experimental Workflows & Self-Validating Protocols
As application scientists, we rely on protocols that contain internal validation checkpoints to ensure data integrity. Below are the standard operating procedures for synthesizing and evaluating OPPHA derivatives.
Protocol 1: Synthesis of 3-Formyl Rifamycin SV O-(3-phenylpropyl) oxime
Adapted from historical patent methodologies for ansamycin oxime synthesis[5].
Rationale: Tetrahydrofuran (THF) is utilized as a polar aprotic solvent to solubilize the bulky macrocycle without interfering with the nucleophilic attack. Pyridine acts as an acid scavenger to neutralize the HCl salt of the OPPHA precursor.
-
Preparation: Dissolve 7.3 g of 3-formyl-rifamycin SV in 200 mL of anhydrous THF.
-
Conjugation: Add 27 mL of pyridine, followed by 1.2 molar equivalents of 1[1].
-
Reaction: Stir the mixture continuously at 22°C for 2–4 hours.
-
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 9:1 Chloroform/Methanol mobile phase. The complete disappearance of the 3-formyl-rifamycin SV spot confirms reaction completion.
-
-
Extraction: Quench the reaction with water, separate the phases, and extract the aqueous phase twice with 50 mL of chloroform. Dry the combined organic layers over anhydrous sodium sulfate[4].
-
Crystallization: Evaporate the solvent under reduced pressure and recrystallize the crude product from ethanol to yield the pure OPPHA-oxime derivative (Expected yield: ~52%)[5].
Protocol 2: In Vitro Polymerase Inhibition Kinetic Assay
Rationale: Measuring the incorporation of radiolabeled [³H]-UTP into an RNA transcript provides a direct, quantifiable metric of enzyme elongation capability.
-
Pre-Incubation: Incubate purified E. coli RNAP (or viral RT) with varying concentrations of the OPPHA derivative (0.01 to 10 µg/mL) in a reaction buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.9) for 15 minutes at 4°C.
-
Validation Checkpoint: Include a vehicle-only control (DMSO) to establish Vmax , and a standard Rifampicin control to validate the structural integrity of the enzyme batch.
-
-
Initiation: Add a defined DNA template and a nucleotide mix containing ATP, CTP, GTP, and [³H]-UTP.
-
Elongation: Shift the reaction to 37°C and incubate for 20 minutes.
-
Quenching & Quantification: Stop the reaction by adding ice-cold 10% Trichloroacetic acid (TCA). Filter the precipitated radioactive RNA through glass-fiber filters, wash extensively, and quantify via liquid scintillation counting[3].
Figure 2: Self-validating workflow for the synthesis and kinetic evaluation of OPPHA derivatives.
References
-
PubChem . "O-(3-phenylpropyl)hydroxylamine | C9H13NO | CID 1712812". National Center for Biotechnology Information. URL:[Link]
-
Proceedings of the National Academy of Sciences (PNAS) . "Action of Rifamycin Derivatives on RNA Polymerase of Human Leukemic Lymphocytes". URL:[Link]
-
Annual Review of Microbiology . "Rifamycins: A General View". URL: [Link]
- Google Patents. "Derivatives of rifamycin sv - US3342810A".
Sources
O-(3-phenylpropyl)hydroxylamine: Physicochemical Profiling and Mechanistic Utility in Bioconjugation
Executive Summary and Chemical Identity
O-(3-phenylpropyl)hydroxylamine (also known as 3-phenylpropoxyamine) is a highly versatile bifunctional linker and bioisostere utilized extensively in fragment-based drug discovery, targeted covalent inhibition, and orthogonal bioconjugation. Characterized by a phenyl ring tethered to an aminooxy group via a propyl chain, this molecule leverages the "alpha-effect" of its adjacent oxygen and nitrogen atoms to deliver exceptional nucleophilicity. This technical guide explores the precise physicochemical parameters of the compound, its synthesis, and its application in chemoselective oxime ligation.
Physicochemical Profiling: Molecular Weight and Exact Mass
In drug development and proteomics, distinguishing between nominal mass, average molecular weight, and exact (monoisotopic) mass is critical for High-Resolution Mass Spectrometry (HRMS) validation of bioconjugates.
The free base of O-(3-phenylpropyl)hydroxylamine has an exact monoisotopic mass of 151.099714 Da [1]. However, because the free aminooxy group is susceptible to slow oxidation and degradation under ambient conditions, the compound is predominantly synthesized, stored, and commercially distributed as a hydrochloride salt[2]. The protonation stabilizes the nitrogen lone pair, drastically extending the reagent's shelf life.
Quantitative Mass and Structural Data
The following table summarizes the critical physicochemical metrics required for mass spectrometry calibration and stoichiometric calculations:
| Property | Free Base (C₉H₁₃NO) | Hydrochloride Salt (C₉H₁₄ClNO) |
| Average Molecular Weight | 151.21 g/mol [1] | 187.67 g/mol [2] |
| Exact Mass (Monoisotopic) | 151.099714 Da[1] | 187.07639 Da (Calculated) |
| Topological Polar Surface Area | 35.3 Ų[1] | ~44.0 Ų |
| Physical State (Standard Conditions) | Viscous oil / Low-melting solid | Crystalline solid |
| Optimal Storage | -20°C, inert atmosphere | 2-8°C, desiccated |
Causality Check: When calculating reactant equivalents for oxime ligation, researchers must use the 187.67 g/mol weight of the HCl salt[2]. Using the free base weight will result in a ~20% stoichiometric deficit, leading to incomplete conjugation.
Synthesis Workflow: The Mitsunobu Approach
The parallel synthesis of O-alkylhydroxylamines demands high chemoselectivity to prevent over-alkylation of the nitrogen atom. The industry standard for synthesizing O-(3-phenylpropyl)hydroxylamine is a solid-phase or solution-phase Mitsunobu reaction utilizing N-hydroxyphthalimide[3][4].
The causality behind this choice is twofold:
-
Regiocontrol: N-hydroxyphthalimide acts as an oxygen-specific nucleophile, completely masking the nitrogen to prevent N-alkylation.
-
Mild Deprotection: The phthalimide protecting group can be cleanly removed via hydrazinolysis without cleaving the newly formed C-O bond.
Workflow for the synthesis of O-(3-phenylpropyl)hydroxylamine via Mitsunobu reaction.
Mechanistic Utility: Aniline-Catalyzed Oxime Ligation
O-alkylhydroxylamines react spontaneously with aldehydes and ketones to form highly stable oxime ethers. This chemoselective ligation is a cornerstone of chemical biology[3]. While the optimal pH for uncatalyzed oxime ligation is acidic (pH 4.0–5.0) to protonate the carbonyl group, these conditions can denature sensitive proteins[5].
To perform this ligation at physiological pH (7.0), nucleophilic catalysis is required. Aniline acts as an organocatalyst by rapidly attacking the carbonyl to form a protonated Schiff base. This intermediate is significantly more electrophilic than the original carbonyl, allowing the O-(3-phenylpropyl)hydroxylamine to execute a rapid transimination[6].
Aniline-catalyzed oxime ligation pathway using O-(3-phenylpropyl)hydroxylamine.
Self-Validating Experimental Protocol: Bioconjugation via Oxime Ligation
This protocol outlines the conjugation of O-(3-phenylpropyl)hydroxylamine to an aldehyde-tagged peptide. The system is self-validating: successful conjugation is confirmed by a precise mass shift corresponding to the exact mass of the linker minus water.
Reagents Required:
-
Aldehyde-tagged peptide (1 mM stock in water)
-
O-(3-phenylpropyl)hydroxylamine hydrochloride (100 mM stock in DMSO)
-
Aniline (100 mM stock in DMSO)
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 6.5[5]
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 1 mL of 100 mM Sodium Phosphate buffer, adjusting the pH to exactly 6.5. Causality: pH 6.5 provides the optimal balance between aniline reactivity and the unprotonated state of the aminooxy group.
-
Catalyst Initiation: Add 10 µL of the 100 mM aniline stock to 880 µL of the reaction buffer (final aniline concentration: 1 mM).
-
Biomolecule Addition: Add 100 µL of the 1 mM aldehyde-tagged peptide stock to the mixture. Vortex gently and incubate at room temperature for 15 minutes to allow the Schiff base intermediate to form[6].
-
Ligation: Add 10 µL of the 100 mM O-(3-phenylpropyl)hydroxylamine HCl stock to the reaction vessel (final concentration: 1 mM; 10 equivalents relative to the peptide).
-
Incubation: Incubate the reaction at 25°C for 2 hours under gentle agitation.
-
Self-Validation (HRMS Checkpoint): Quench a 5 µL aliquot with 0.1% Formic Acid and analyze via LC-HRMS.
-
Validation Metric: The reaction is complete when the starting peptide mass disappears, replaced by a new peak. The mass shift must equal +133.089 Da (Exact mass of O-(3-phenylpropyl)hydroxylamine[151.099 Da] minus H₂O [18.010 Da]).
-
-
Purification: Purify the resulting oxime conjugate via semi-preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
Sources
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- 2. O-methyl hydroxylamine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
In Vitro Pharmacokinetic and ADME Profiling of O-(3-phenylpropyl)hydroxylamine: A Comprehensive Technical Guide
Executive Summary & Physicochemical Rationale
O-(3-phenylpropyl)hydroxylamine (OPPHA) is a critical alkoxyamine building block and biochemical probe characterized by a lipophilic 3-phenylpropyl chain and a reactive, polar aminooxy headgroup. With a molecular weight of 151.21 Da[1], its physicochemical properties suggest favorable passive membrane permeability but introduce unique metabolic liabilities. Unlike primary alkylamines, alkoxyamines exhibit distinct biotransformation pathways and pose specific risks for Cytochrome P450 (CYP450) time-dependent inhibition (TDI)[2].
This whitepaper outlines a self-validating, mechanistic framework for evaluating the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile of OPPHA, ensuring compliance with modern predictive toxicology standards and the FDA's 2020 guidance on in vitro drug interaction studies[3].
Fig 1: Comprehensive in vitro ADME and PK profiling workflow for OPPHA.
Intestinal Permeability & Efflux Dynamics (Caco-2)
Mechanistic Causality
To evaluate oral bioavailability, we must determine if the basic aminooxy group restricts transcellular diffusion or acts as a substrate for apical efflux transporters (e.g., P-glycoprotein). A bidirectional Caco-2 assay is utilized because it provides a physiologically relevant model of the human intestinal epithelium, allowing for the calculation of an Efflux Ratio (ER).
Self-Validating Protocol: Bidirectional Caco-2 Assay
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure full differentiation and tight junction formation.
-
System Validation (Integrity): Add Lucifer Yellow (a paracellular marker) to the apical chamber. A basal recovery of <1% validates monolayer integrity.
-
Control Benchmarking: Run Propranolol (high permeability control) and Atenolol (low permeability control) in parallel to validate assay sensitivity.
-
Dosing: Spike OPPHA (10 µM) into the Apical (A) chamber for A-to-B assessment, and the Basolateral (B) chamber for B-to-A assessment.
-
Incubation & Sampling: Incubate at 37°C. Sample the receiver compartments at 30, 60, and 90 minutes.
-
Quantification: Analyze via LC-MS/MS to calculate the apparent permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ).
Hepatic Metabolic Stability & Biotransformation
Mechanistic Causality
Alkoxyamines like OPPHA are generally resistant to Monoamine Oxidase (MAO) but are highly susceptible to CYP-mediated metabolism[4]. The primary metabolic route is α -carbon hydroxylation adjacent to the oxygen atom. This forms an unstable hemiacetal-like intermediate that rapidly decomposes (O-dealkylation) into 3-phenylpropanal and free hydroxylamine[2]. Because free hydroxylamine is a known inducer of methemoglobinemia, tracking this specific cleavage pathway is a critical toxicological endpoint.
Self-Validating Protocol: Human Liver Microsome (HLM) Stability
-
Reaction Mixture: Combine OPPHA (1 µM) with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
System Validation (-NADPH Control): Run a parallel arm lacking NADPH. Because CYP450 enzymes strictly require NADPH, any OPPHA depletion in this arm definitively points to chemical instability or non-oxidative hydrolysis, ensuring the calculated intrinsic clearance ( CLint ) is accurately attributed to Phase I metabolism.
-
Positive Control: Incubate Verapamil to validate the enzymatic viability of the HLM batch.
-
Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH. Remove aliquots at 0, 5, 15, 30, and 60 minutes, immediately quenching in ice-cold acetonitrile containing an internal standard. The 0-minute quench establishes a 100% baseline for recovery calculations.
-
Analysis: Calculate the in vitro half-life ( t1/2 ) and CLint based on the log-linear depletion of the parent compound.
Fig 2: Proposed CYP450 and Phase II biotransformation pathways of OPPHA.
CYP450 Inhibition & Time-Dependent Toxicity Risks
Mechanistic Causality
The FDA's 2020 In Vitro Drug Interaction Studies guidance mandates the evaluation of both reversible and time-dependent inhibition (TDI)[3]. Amine and hydroxylamine derivatives are notorious for undergoing N-oxidation to form nitroso intermediates, which coordinate tightly with the CYP heme iron to form Metabolic-Intermediate (MI) complexes[2]. This leads to quasi-irreversible TDI. Therefore, standard reversible IC50 assays are insufficient; an IC50 shift assay is mandatory.
Self-Validating Protocol: IC50 Shift Assay
-
Pre-Incubation Setup: Prepare two sets of HLM incubations containing OPPHA at a range of concentrations (0.1 to 50 µM).
-
Zero-Minute Shift (Reversible): To the first set, add the CYP-specific probe substrate (e.g., Midazolam for CYP3A4) and NADPH simultaneously. Incubate for 10 minutes.
-
30-Minute Shift (TDI): Pre-incubate the second set with NADPH for 30 minutes before adding the probe substrate.
-
Validation: Use Tienilic acid (CYP2C9) or Troleandomycin (CYP3A4) as positive TDI controls.
-
Interpretation: A >1.5 -fold shift in the IC50 to a lower value in the 30-minute pre-incubation arm confirms the formation of an MI complex and flags OPPHA as a time-dependent inhibitor.
Quantitative ADME Summary
The following table synthesizes the expected in vitro pharmacokinetic parameters for OPPHA based on its structural class and molecular weight[1], providing a benchmark for experimental validation.
| Pharmacokinetic Parameter | Assay System | Expected Benchmark | Mechanistic Interpretation |
| Permeability ( Papp ) | Caco-2 (A-B) | >15×10−6 cm/s | High passive transcellular permeability due to lipophilic phenylpropyl chain. |
| Efflux Ratio (ER) | Caco-2 (B-A / A-B) | <2.0 | Low likelihood of being a clinically significant P-gp or BCRP substrate. |
| Intrinsic Clearance ( CLint ) | Human Liver Microsomes | 20−40 µL/min/mg | Moderate hepatic extraction; primarily driven by CYP-mediated O-dealkylation. |
| Reversible CYP Inhibition | Recombinant CYPs | IC50>10 µM | Low risk of competitive, reversible drug-drug interactions (DDI). |
| Time-Dependent Inhibition | HLM IC50 Shift | Shift >1.5x (Flag) | High risk of MI-complex formation; requires close monitoring during IVIVE. |
References
-
Title: O-(3-phenylpropyl)hydroxylamine | C9H13NO | CID 1712812 Source: PubChem (nih.gov) URL: 1[1]
-
Title: Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme Source: FDA (fda.gov) URL: 3[3]
-
Title: Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole Source: PMC (nih.gov) URL: 4[4]
-
Title: Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes Source: ResearchGate (researchgate.net) URL: 2[2]
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- 1. O-(3-phenylpropyl)hydroxylamine | C9H13NO | CID 1712812 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. fda.gov [fda.gov]
- 4. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PMC [pmc.ncbi.nlm.nih.gov]
O-(3-Phenylpropyl)hydroxylamine: Mechanistic Insights, Synthetic Workflows, and Applications in Advanced Medicinal Chemistry
Executive Summary
O-(3-phenylpropyl)hydroxylamine (OPPHA) is a highly versatile bifunctional building block utilized extensively in modern drug discovery and bioconjugation[1]. Characterized by its terminal hydroxylamine group and a flexible, hydrophobic phenylpropyl tail, OPPHA serves as a critical reagent for chemoselective oxime ligation. This technical guide explores the physicochemical dynamics of OPPHA, its role in synthesizing potent therapeutics—ranging from rifamycin-derived antibiotics[2] to protein tyrosine phosphatase 1B (PTP1B) inhibitors[3]—and provides validated, step-by-step experimental protocols for its synthesis and application.
Physicochemical Profiling & Structural Dynamics
To leverage OPPHA effectively, researchers must understand the stereoelectronic properties that govern its reactivity. The nitrogen atom in OPPHA exhibits super-nucleophilicity due to the "alpha-effect." The adjacent oxygen atom possesses lone pairs of electrons that electronically repel the nitrogen's lone pair, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This fundamental property allows OPPHA to rapidly attack electrophilic carbonyls (aldehydes and ketones) at mildly acidic pH levels where standard aliphatic amines would be fully protonated and inert.
Table 1: Physicochemical Properties of OPPHA
| Property | Value | Causality / Significance |
| IUPAC Name | O-(3-phenylpropyl)hydroxylamine | Defines the core chemical structure[1]. |
| CAS Number | 94115-39-6 (Base), 73941-30-7 (HCl) | The HCl salt is preferred for long-term bench stability. |
| Molecular Weight | 151.21 g/mol (Base) | Low molecular weight ensures high atom economy in linker usage[1]. |
| SMILES | C1=CC=C(C=C1)CCCON | The linear aliphatic chain provides critical spatial flexibility[1]. |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | Enables rapid nucleophilic attack at physiological or mildly acidic pH. |
Core Applications in Drug Discovery
OPPHA is not merely a passive linker; its structural features actively contribute to the pharmacodynamics of the resulting conjugates.
3.1. Antibiotic Derivatization (Rifamycins) Rifamycins exert their antibacterial effects by inhibiting bacterial DNA-dependent RNA polymerase. Derivatization of the formyl group in 3-formyl rifamycin SV with OPPHA yields 3-formyl rifamycin SV O-3-phenylpropyl oxime[2]. The oxime linkage provides metabolic stability, while the 3-phenylpropyl moiety extends into adjacent hydrophobic pockets of the bacterial polymerase, enhancing binding affinity and combating resistant strains[4].
3.2. PTP1B Inhibitors for Metabolic Disorders In the development of therapeutics for Non-Insulin-Dependent Diabetes Mellitus (NIDDM), OPPHA has been utilized to synthesize inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)[3]. By coupling OPPHA with complex malonyltyrosyl derivatives, researchers generate stable oxime-linked compounds. The phenylpropyl group mimics the hydrophobic interactions typically provided by peptide side chains, enhancing the inhibitor's cell permeability and target specificity without the liability of rapid proteolytic degradation[3].
3.3. Targeted Protein Degradation & Dual Inhibitors In the synthesis of dual-active inhibitors and PROTACs, the 3-phenylpropyl chain acts as an ideal spacer[5]. It provides sufficient distance to prevent steric clashing between recruited proteins while offering favorable Van der Waals interactions within target binding pockets[5].
Experimental Workflows and Methodologies
Synthesis of O-(3-phenylpropyl)hydroxylamine Hydrochloride
The synthesis of OPPHA relies on the Gabriel-type alkylation of N-hydroxyphthalimide, followed by hydrazinolysis[6],[7].
Step-by-step synthetic pathway for OPPHA hydrochloride via Gabriel-type methodology.
Step-by-Step Protocol 1:
-
Alkylation: Dissolve N-hydroxyphthalimide (1.1 eq) and 1-bromo-3-phenylpropane (1.0 eq) in anhydrous DMF[7]. Add anhydrous K2CO3 (1.5 eq). Causality: K2CO3 deprotonates the N-hydroxyphthalimide, generating a potent oxygen nucleophile that displaces the bromide via an SN2 mechanism[5]. Stir at 60°C for 4 hours.
-
Workup: Quench the reaction with distilled water to precipitate the intermediate. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to isolate the intermediate[7].
-
Hydrazinolysis (Deprotection): Dissolve the intermediate in absolute ethanol. Add hydrazine monohydrate (1.1 eq) and reflux for 2 hours[7]. Causality: Hydrazine acts as a potent binucleophile, attacking the imide carbonyls to release the free O-alkyl hydroxylamine while forming insoluble phthalhydrazide as a byproduct.
-
Isolation: Cool the mixture to 0°C and filter off the white phthalhydrazide precipitate. Concentrate the filtrate to yield the free OPPHA base as a yellow oil[7].
-
Salt Formation: Dissolve the free base in a minimal volume of anhydrous diethyl ether. Slowly add 1.0 M HCl in diethyl ether (1.0 eq)[6]. Causality: Converting the free base to the hydrochloride salt prevents auto-oxidation and dramatically increases the shelf-life of the reagent. Filter the resulting white crystals and dry under high vacuum[7].
Chemoselective Oxime Ligation Workflow
Oxime ligation is the primary application for OPPHA, utilized to conjugate the 3-phenylpropyl moiety to target aldehydes[3],[8].
Mechanistic workflow of chemoselective oxime ligation using OPPHA.
Step-by-Step Protocol 2:
-
Preparation: Dissolve the aldehyde-bearing Active Pharmaceutical Ingredient (API) (e.g., 3-formyl rifamycin SV) in a suitable co-solvent mixture (e.g., Methanol / 0.1 M Sodium Acetate buffer, pH 4.5). Causality: A pH of 4.5 is the kinetic "sweet spot." It is acidic enough to protonate the carbonyl oxygen (increasing its electrophilicity) but not so acidic that the OPPHA nitrogen becomes fully protonated and non-nucleophilic.
-
Coupling: Add 1.2 to 1.5 equivalents of OPPHA Hydrochloride to the solution. Causality: A slight excess drives the equilibrium toward complete conversion.
-
Incubation: Stir the reaction mixture at room temperature for 2 to 4 hours. The alpha-effect ensures rapid formation of the hemiaminal intermediate, followed by acid-catalyzed dehydration to form the oxime[8].
-
Purification: Monitor the reaction via LC-MS. Upon completion, neutralize the mixture and purify the resulting oxime conjugate via preparative HPLC. Note that oximes typically form as a mixture of E and Z geometric isomers, which may require separation depending on the downstream biological application.
Quantitative Kinetic Comparison
To illustrate the efficiency of OPPHA, consider the relative reaction kinetics of oxime formation versus standard imine formation.
Table 2: Kinetic Comparison of Carbonyl Conjugation
| Conjugation Type | Reagent | Optimal pH | Relative Reaction Rate | Product Stability (in H2O) |
| Oxime Ligation | OPPHA (Hydroxylamine) | 4.5 - 6.0 | Very Fast (Alpha-effect) | Highly Stable (Resistant to hydrolysis) |
| Imine Formation | 3-Phenylpropylamine | 7.0 - 8.5 | Slow | Unstable (Readily hydrolyzes) |
Conclusion
O-(3-phenylpropyl)hydroxylamine represents a masterclass in rational chemical design. By combining the super-nucleophilicity of a hydroxylamine with the hydrophobic, space-filling properties of a phenylpropyl group, it enables the rapid, chemoselective synthesis of robust drug candidates. Whether utilized in the derivatization of complex antibiotics or the construction of targeted enzyme inhibitors, OPPHA remains an indispensable tool in the arsenal of the modern medicinal chemist.
References
-
PubChem. "O-(3-phenylpropyl)hydroxylamine | C9H13NO | CID 1712812". Source: nih.gov. 1
-
Sigma-Aldrich. "Hydroxylimine hydrochloride - O-(3-phenylpropyl)hydroxylamine hydrochloride". Source: sigmaaldrich.com.
-
BenchChem. "3-Formyl rifamycin SV O-3-phenylpropyl oxime | 38128-87-9". Source: benchchem.com. 2
-
Google Patents. "WO 00/53583 - O-Malonyltyrosyl Compounds...". Source: googleapis.com. 3
-
PMC / NIH. "Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1". Source: brynmawr.edu. 7
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- 1. O-(3-phenylpropyl)hydroxylamine | C9H13NO | CID 1712812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Formyl rifamycin SV O-3-phenylpropyl oxime | 38128-87-9 | Benchchem [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 3-Formyl rifamycin SV O-3-phenylpropyl oxime | 38128-87-9 | Benchchem [benchchem.com]
- 5. Dual-active antifungal agents containing strobilurin and SDHI-based pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.brynmawr.edu [repository.brynmawr.edu]
- 8. WO2011000958A1 - Compounds targeting the cation-independent mannose 6-phosphate receptor - Google Patents [patents.google.com]
Whitepaper: Probing Receptor Binding Affinity via the O-(3-Phenylpropyl)hydroxylamine Pharmacophore
Executive Summary
In modern drug discovery, the optimization of receptor binding affinity often relies on the strategic incorporation of flexible, lipophilic pharmacophores. O-(3-phenylpropyl)hydroxylamine (OPPHA) — available commonly as a free base (CAS 94115-39-6) with a molecular weight of 151.21 g/mol ()[1] or as a stable hydrochloride salt (CAS 73941-30-7) ()[2] — is a premier structural building block. Rather than acting as a standalone therapeutic, OPPHA is conjugated to various scaffolds (typically forming O-alkyl oximes) to dramatically enhance the binding affinity and residence time of the parent molecule against challenging protein targets.
This technical guide dissects the mechanistic rationale behind utilizing the 3-phenylpropyl moiety, presents case studies of its application in target binding, and details the self-validating experimental workflows required to quantify its pharmacological impact.
Structural Biology & Mechanistic Rationale
The causality behind selecting OPPHA as a derivatization agent is rooted in its unique thermodynamic and spatial properties:
-
The 3-Carbon Aliphatic Linker: The propyl chain provides an optimal spatial extension (approximately 3.8 to 4.2 Å) that allows the terminal phenyl ring to sweep through a defined radius. This flexibility is critical for probing deep, secondary hydrophobic pockets adjacent to primary active sites.
-
Terminal Phenyl Ring: Acts as a lipophilic anchor. Depending on the receptor's topology, it engages in π−π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) or cation- π interactions with basic residues (e.g., Arginine, Lysine).
-
The Hydroxylamine/Oxime Hinge: When OPPHA is condensed with a ketone or aldehyde, the resulting oxime bond creates a rigid, planar geometry. This rigidity directs the flexible 3-phenylpropyl tail into the binding pocket with high vectorial precision, reducing the entropic penalty typically associated with highly flexible ligands.
Target Case Studies & Binding Kinetics
The integration of the OPPHA pharmacophore has successfully modulated binding affinity across diverse therapeutic targets.
Case Study A: Bacterial DNA-Dependent RNA Polymerase
In the development of advanced antibiotics, OPPHA is conjugated to rifamycin SV to yield 3-formyl rifamycin SV O-3-phenylpropyl oxime . This derivative exhibits potent antibacterial activity by inhibiting bacterial DNA-dependent RNA polymerase (). The bulky 3-phenylpropyl tail extends beyond the primary rifampin-binding pocket of the β -subunit, establishing new hydrophobic contacts that maintain high binding affinity even in the presence of steric mutations that confer resistance to standard rifamycins.
Case Study B: Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a negative regulator of the insulin signaling pathway; its inhibition potentiates insulin action, offering a therapeutic avenue for Type 2 Diabetes ()[3]. OPPHA is utilized to synthesize non-peptidic PTP1B inhibitors. The 3-phenylpropyl group is specifically designed to engage a secondary aryl-binding site adjacent to the highly polar catalytic pocket. This dual-site engagement drastically lowers the inhibition constant ( Ki ) and improves selectivity over highly homologous phosphatases.
Quantitative Data Summary
| Target Receptor / Enzyme | OPPHA-Derived Ligand | Binding Affinity ( Kd / Ki ) | Primary Interaction Mechanism |
| Bacterial RNA Polymerase | 3-Formyl rifamycin SV O-3-phenylpropyl oxime | Kd≈2.4 nM∗ | π−π stacking in the β -subunit hydrophobic pocket |
| PTP1B | OPPHA-derived small molecule inhibitor | Ki≈45 nM∗ | Engagement of the secondary aryl-binding site |
| Trace Amine Receptor (TAAR1) | Unconjugated OPPHA (Fragment) | Kd>10μM∗ | Weak transient interaction; lacks rigid oxime hinge |
*Note: Values are representative benchmarks based on structural class behavior to illustrate the affinity shift upon conjugation.
Self-Validating Experimental Methodologies
To accurately measure the receptor binding affinity of OPPHA-derived compounds, we employ orthogonal, self-validating assay systems. Do not rely solely on endpoint assays, as they mask the kinetic advantages conferred by the lipophilic tail.
Kinetic Profiling via Surface Plasmon Resonance (SPR)
Causality: We select SPR because the 3-phenylpropyl moiety typically drives affinity by decreasing the dissociation rate ( koff ) rather than increasing the association rate ( kon ). Real-time kinetic resolution is mandatory to capture this increased residence time.
Step-by-Step Protocol:
-
Surface Preparation: Immobilize the target protein (e.g., PTP1B) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU) to avoid mass transport limitations.
-
Self-Validation (Reference Channel): Leave Flow Cell 1 (FC1) blank (activated and deactivated without protein). All data must be double-referenced (FC2 minus FC1, followed by blank buffer subtraction) to eliminate bulk refractive index shifts caused by the hydrophobic ligand.
-
Analyte Injection: Prepare a 2-fold dilution series of the OPPHA-derivative (from 1 μ M down to 15.6 nM) in running buffer (e.g., HBS-EP+ with 2% DMSO to maintain solubility).
-
Kinetic Measurement: Inject each concentration at a high flow rate (50 μ L/min) for 120 seconds, followed by a 300-second dissociation phase.
-
Quality Control: Inject a known reference standard at the beginning and end of the run. The Rmax must not deviate by more than 5%, validating that the receptor surface remains fully active and stable.
High-Throughput Screening via Fluorescence Polarization (FP)
Causality: FP is chosen for high-throughput Structure-Activity Relationship (SAR) screening. It is a homogeneous, solution-phase assay that avoids the steric artifacts sometimes introduced by immobilizing the target protein on an SPR chip.
Step-by-Step Protocol:
-
Tracer Selection: Utilize a known, fluorescently tagged ligand (e.g., FITC-labeled peptide) that binds the target receptor's active site.
-
Assay Assembly: In a 384-well black microplate, combine the target protein (at a concentration equal to its Kd for the tracer) and the fluorescent tracer (at 1-5 nM).
-
Compound Addition: Dispense the OPPHA-derivatives across a concentration gradient using an acoustic liquid handler to minimize DMSO carryover.
-
Incubation & Reading: Incubate for 60 minutes at room temperature to reach equilibrium. Read the plate using a multi-mode microplate reader measuring parallel and perpendicular fluorescence intensity.
-
Self-Validation ( Z′ -Factor): Every plate must contain 16 wells of maximum binding (vehicle only) and 16 wells of minimum binding (excess unlabeled competitor). Calculate the Z′ -factor. The assay is only validated and accepted if Z′≥0.65 , ensuring a statistically robust signal window.
Visualizations of Workflows and Pathways
Iterative workflow for optimizing OPPHA-derived ligands via SPR binding kinetics and SAR feedback.
Mechanism of OPPHA-derived PTP1B inhibitors enhancing insulin receptor signal transduction.
References
-
PubChem. "O-(3-phenylpropyl)hydroxylamine | C9H13NO | CID 1712812". National Center for Biotechnology Information. URL:[Link]
- Google Patents. "WO 00/53583 - Phosphatase Inhibitors". World Intellectual Property Organization.
Sources
Technical Whitepaper: Toxicological Profiling and Safety Data Analysis of O-(3-phenylpropyl)hydroxylamine
Executive Summary & Pharmacological Context
O-(3-phenylpropyl)hydroxylamine (OPPHA) is a highly versatile bifunctional building block in medicinal chemistry. It is predominantly utilized as a pharmacophore linker in the synthesis of oxime-based therapeutics, such as the antimicrobial agent 3-Formyl rifamycin SV O-3-phenylpropyl oxime[1]. While its structural integration can lower the toxicity of parent compounds like rifamycins[2], the unreacted O-alkylhydroxylamine moiety presents unique toxicological challenges. This whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) hazard classifications, and molecular toxicity mechanisms of OPPHA, providing drug development professionals with field-proven protocols for safe handling and preclinical evaluation.
Physicochemical Identity and Hazard Classification
In laboratory and manufacturing settings, OPPHA is almost exclusively handled as its hydrochloride salt (1:1) to mitigate the spontaneous oxidation and degradation typical of free-base hydroxylamines[3]. Understanding its baseline physicochemical properties is critical for accurate risk assessment.
Table 1: Physicochemical Properties and SDS Quantitative Data Summary
| Parameter | Data / Classification |
| Chemical Name | O-(3-phenylpropyl)hydroxylamine hydrochloride |
| CAS Number | 73941-30-7 (HCl salt)[3] / 94115-39-6 (Free base)[4][5] |
| Molecular Formula | C9H14ClNO (HCl salt)[3] |
| Molecular Weight | 187.67 g/mol (HCl salt)[3] / 151.21 g/mol (Free base)[4] |
| GHS Hazard Codes (Class Proxy) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause allergic skin reaction), H319 (Causes serious eye irritation)[6] |
| Signal Word | Warning / Danger[6][7] |
| Storage Conditions | Store locked up in a well-ventilated place, keep tightly closed, avoid moisture (Hygroscopic)[7] |
Molecular Mechanisms of O-Alkylhydroxylamine Toxicity
The toxicological profile of OPPHA is fundamentally driven by the potent nucleophilicity and redox activity of the terminal -O-NH₂ group. In predictive toxicology, it is essential to understand that toxicity here is not merely a function of target binding, but of reactive intermediate generation.
-
Redox Cycling and Methemoglobinemia : Hydroxylamine derivatives are highly susceptible to N-oxidation mediated by hepatic Cytochrome P450 (CYP450) enzymes. This Phase I metabolism generates reactive nitrogen species (RNS) and nitroso intermediates. These electrophilic species enter erythrocytes and rapidly oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, precipitating methemoglobinemia and subsequent systemic tissue hypoxia.
-
Electrophilic Stress and Adduction : The metabolic byproducts act as aggressive electrophiles. They form covalent adducts with nucleophilic centers on cellular macromolecules (such as the thiol groups of proteins and the nitrogenous bases of DNA), triggering genotoxic stress, protein dysfunction, and ultimately, apoptosis.
Mechanistic pathway of O-alkylhydroxylamine-induced cellular toxicity and methemoglobinemia.
Field-Proven Insights: Designing a Self-Validating Toxicity Assay
A critical pitfall in evaluating redox-active compounds like OPPHA is the reliance on standard colorimetric viability assays (e.g., MTT, XTT, or WST-8). Hydroxylamines are strong reducing agents that can chemically reduce tetrazolium salts into formazan dyes in the complete absence of living cells, generating massive false-positive viability signals.
Expert Insight : To establish a self-validating and robust system, researchers must pivot to an ATP-dependent luminescence assay (such as CellTiter-Glo). Because this assay relies on the enzymatic activity of luciferase rather than chemical reduction, it is impervious to the redox interference of the hydroxylamine moiety. Furthermore, utilizing HepG2 (hepatocellular carcinoma) cells is non-negotiable; their basal expression of CYP450 enzymes ensures that both the direct toxicity of the parent compound and the toxicity of its reactive metabolites are accurately captured.
Step-by-step in vitro cytotoxicity screening workflow for O-(3-phenylpropyl)hydroxylamine.
Detailed Experimental Protocol: In Vitro Cytotoxicity Profiling
This methodology provides a rigorous framework for determining the IC50 of OPPHA while avoiding common assay artifacts.
-
Reagent Preparation : Dissolve OPPHA-HCl in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Causality: Anhydrous DMSO is critical to prevent the premature hydrolysis of the hydrochloride salt. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% (v/v) to eliminate solvent-induced background cytotoxicity.
-
Cell Seeding : Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque white microplate (optimized to prevent luminescent cross-talk) using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C with 5% CO₂ to allow for adherence and recovery.
-
Compound Dosing : Perform a 10-point, 3-fold serial dilution of OPPHA (ranging from 100 µM down to 0.005 µM). Include a vehicle control (0.5% DMSO) and a positive apoptosis control (e.g., Staurosporine 1 µM). Self-Validation Step: Dedicate three wells as "no-cell controls" containing only culture media and the highest concentration of OPPHA (100 µM). This isolates and identifies any auto-luminescence generated by the compound itself.
-
Incubation : Expose the cells to the compound for 48 hours. Causality: A 48-hour exposure window is optimal; it is long enough to capture delayed apoptotic responses mediated by metabolic byproducts, yet short enough to prevent nutrient depletion in the control wells.
-
ATP Quantitation : Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Shake the plate on an orbital shaker for 2 minutes to induce rapid cell lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal.
-
Data Acquisition & Analysis : Record luminescence using a multi-mode microplate reader. Subtract the average background luminescence (from the no-cell controls) from all sample readings. Calculate relative cell viability by normalizing the data to the vehicle control, and determine the IC50 using a 4-parameter logistic non-linear regression model.
Safety Data Sheet (SDS) Guidelines: Handling, Storage, and Emergency Response
Because OPPHA-HCl shares structural and reactive similarities with generalized hydroxylamine hydrochlorides, stringent safety protocols must be enforced[6][7].
-
Engineering Controls & Handling : OPPHA-HCl can cause serious eye irritation and skin sensitization[6]. All weighing, transferring, and reconstitution operations must be conducted within a Class II biological safety cabinet or a localized chemical fume hood to prevent the inhalation of hygroscopic dust[7].
-
Personal Protective Equipment (PPE) : Operators must wear nitrile gloves (double-gloving is highly recommended when handling the pure powder), chemical safety goggles with side shields, and a standard laboratory coat[7].
-
Storage Conditions : The compound is highly hygroscopic and susceptible to slow oxidative degradation upon exposure to ambient air[7]. It must be stored in a tightly sealed, corrosion-resistant container[6], ideally backfilled with an inert gas (Argon or Nitrogen), and maintained at 2-8°C.
-
Spill Protocol : In the event of a powder spill, do not sweep dry, as this generates hazardous airborne particulates. Moisten the spill area lightly with water to suppress dust, absorb the mixture with an inert material (such as vermiculite or dry sand), and dispose of it as hazardous chemical waste in accordance with local environmental regulations[7].
References
-
PubChem. "O-(3-phenylpropyl)hydroxylamine | C9H13NO | CID 1712812". National Center for Biotechnology Information. URL: [Link]
-
PubChem. "Hydroxylamine, O-(3-phenylpropyl)-, hydrochloride (1:1) | C9H14ClNO | CID 3057075". National Center for Biotechnology Information. URL: [Link]
-
DC Fine Chemicals. "Safety Data Sheet: 107183 - Hydroxylamine hydrochloride". DC Fine Chemicals. URL: [Link]
Sources
- 1. 3-Formyl rifamycin SV O-3-phenylpropyl oxime | 38128-87-9 | Benchchem [benchchem.com]
- 2. 3-Formyl rifamycin SV O-3-phenylpropyl oxime | 38128-87-9 | Benchchem [benchchem.com]
- 3. Hydroxylamine, O-(3-phenylpropyl)-, hydrochloride (1:1) | C9H14ClNO | CID 3057075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. O-(3-phenylpropyl)hydroxylamine | C9H13NO | CID 1712812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. matrixscientific.com [matrixscientific.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
Application Note: Laboratory Synthesis of O-(3-phenylpropyl)hydroxylamine
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: O-(3-phenylpropyl)hydroxylamine (Free base) / O-(3-phenylpropyl)hydroxylamine hydrochloride (CAS: 73941-30-7)
Introduction & Mechanistic Rationale
O-alkylhydroxylamines are critical bifunctional building blocks in modern drug discovery and chemical biology. They are predominantly utilized for the synthesis of oxime ethers—a robust, hydrolytically stable bioisostere for carbonyls and a highly efficient linkage in bioconjugation chemistry[1].
Direct alkylation of unprotected hydroxylamine (NH₂OH) with alkyl halides is notoriously inefficient, typically resulting in complex mixtures of N-alkylated, O-alkylated, and over-alkylated (N,N-dialkyl or N,O-dialkyl) products. To achieve absolute regioselectivity for O-alkylation, a modified Gabriel-type synthesis is the gold standard[2].
This self-validating protocol utilizes N-hydroxyphthalimide (NHPI) as a protected hydroxylamine surrogate. The synthesis proceeds via a two-step sequence:
-
Regioselective O-Alkylation: NHPI is deprotonated by a mild base to form a highly nucleophilic N-oxyl anion, which undergoes a clean S_N2 reaction with 1-bromo-3-phenylpropane.
-
Hydrazinolysis (Ing-Manske Procedure): The phthalimide protecting group is cleaved using hydrazine hydrate. Hydrazine, benefiting from the alpha-effect, rapidly attacks the imide carbonyls, releasing the target O-(3-phenylpropyl)hydroxylamine and precipitating phthalhydrazide as an easily separable byproduct[2][3].
Experimental Workflow & Logic
Workflow of O-(3-phenylpropyl)hydroxylamine synthesis via Gabriel-type methodology.
Materials and Reagents
Note: All reagents should be analytical grade. Solvents should be anhydrous to prevent competitive hydrolysis of the alkyl halide.
| Reagent / Solvent | Role in Synthesis | Equivalents | Safety & Handling Notes |
| 1-Bromo-3-phenylpropane | Electrophile | 1.0 eq | Irritant. Handle in fume hood. |
| N-Hydroxyphthalimide (NHPI) | Nucleophile / N-Source | 1.1 eq | Irritant. Store dry. |
| Potassium Carbonate (K₂CO₃) | Mild Base | 1.5 eq | Hygroscopic. Use finely powdered anhydrous form. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic Solvent | - | Enhances S_N2 kinetics. Toxic; avoid skin contact. |
| Hydrazine Hydrate (N₂H₄·H₂O) | Deprotecting Agent | 2.0 eq | Highly toxic and suspected carcinogen. Use extreme caution. |
| Dichloromethane (DCM) | Extraction Solvent | - | Volatile. Use in well-ventilated area. |
| Hydrogen Chloride (HCl in Dioxane) | Salt Formation | 1.2 eq | Corrosive. Required if isolating as the stable HCl salt. |
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(3-phenylpropoxy)isoindoline-1,3-dione
Causality Check: Potassium carbonate (pKa ~ 10.3) is chosen over stronger bases (like NaH or alkoxides) because it is perfectly tuned to deprotonate NHPI (pKa ~ 6.0) without promoting competitive E2 elimination of the primary alkyl bromide[2]. DMF is utilized to solvate the potassium cation, leaving a "naked," highly reactive N-oxyl anion.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (Nitrogen or Argon).
-
Reagent Addition: Dissolve N-hydroxyphthalimide (17.9 g, 110 mmol, 1.1 eq) in 100 mL of anhydrous DMF.
-
Base Addition: Add finely powdered anhydrous K₂CO₃ (20.7 g, 150 mmol, 1.5 eq) to the solution. The mixture will turn a deep red/orange color, indicating the formation of the phthalimide N-oxide anion. Stir at room temperature for 15 minutes.
-
Alkylation: Add 1-bromo-3-phenylpropane (19.9 g, 100 mmol, 1.0 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C and stir vigorously for 12 hours. Monitor the disappearance of the alkyl bromide via TLC (Hexanes:Ethyl Acetate 4:1).
-
Workup: Cool the reaction to room temperature. Pour the mixture into 400 mL of ice-cold distilled water. The protected intermediate, 2-(3-phenylpropoxy)isoindoline-1,3-dione, will precipitate as a white to off-white solid.
-
Isolation: Filter the solid under vacuum, wash extensively with cold water (to remove DMF and inorganic salts), and dry under high vacuum.
Step 2: Hydrazinolysis to O-(3-phenylpropyl)hydroxylamine
Causality Check: Hydrazine hydrate is used because its adjacent lone pairs (alpha-effect) make it exceptionally nucleophilic toward the imide carbonyls. The resulting byproduct, phthalhydrazide, is highly insoluble in non-polar organic solvents, allowing the target product to be isolated via simple filtration[2][3].
-
Setup: In a 500 mL round-bottom flask, suspend the intermediate obtained from Step 1 in 200 mL of Dichloromethane (DCM) or Ethanol.
-
Deprotection: Slowly add hydrazine hydrate (10.0 g, 200 mmol, 2.0 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. A voluminous white precipitate (phthalhydrazide) will form as the reaction progresses.
-
Filtration: Filter the mixture through a pad of Celite to remove the phthalhydrazide byproduct. Wash the filter cake with an additional 50 mL of DCM.
-
Washing: Transfer the filtrate to a separatory funnel. Wash with 1M NaOH (50 mL) to remove any unreacted NHPI, followed by brine (50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base of O-(3-phenylpropyl)hydroxylamine as a pale yellow oil.
Step 3: Salt Formation (Optional but Recommended)
Causality Check: Free base O-alkylhydroxylamines can slowly degrade or volatilize upon prolonged storage. Converting the oil to its hydrochloride salt (CAS: 73941-30-7) yields a bench-stable, crystalline solid[4].
-
Dissolve the crude free base oil in 50 mL of anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Dropwise, add 4M HCl in dioxane (1.2 eq) while stirring. A white precipitate will form immediately.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford O-(3-phenylpropyl)hydroxylamine hydrochloride .
Expected Analytical & Characterization Data
| Parameter | Expected Observation / Value |
| Physical State (Free Base) | Pale yellow to colorless oil |
| Physical State (HCl Salt) | White crystalline powder[4] |
| Molecular Weight (HCl Salt) | 187.67 g/mol [4] |
| Yield | 75% - 85% (over two steps) |
| ¹H NMR (CDCl₃, Free Base) | δ 7.30-7.15 (m, 5H, Ar-H), 5.35 (br s, 2H, -NH₂), 3.65 (t, 2H, -CH₂-O), 2.70 (t, 2H, Ar-CH₂-), 1.95 (m, 2H, -CH₂-) |
| Mass Spectrometry (ESI+) | [M+H]⁺ expected at m/z 152.1 |
References
-
Product Class 5: Hydroxylamines Thieme-Connect[Link]
-
Capture-ROMP−Release: Application for the Synthesis of O-Alkylhydroxylamines Organic Letters - ACS Publications [Link]
Sources
Application Note: Chemoselective Hydrophobic Modification of Live Cell Surfaces Using O-(3-phenylpropyl)hydroxylamine
Executive Summary
The precise chemical engineering of live cell surfaces is a cornerstone of modern drug delivery, synthetic biology, and immunology. O-(3-phenylpropyl)hydroxylamine (CAS: 73941-30-7) is a potent, commercially available hydroxylamine reagent used to covalently attach a hydrophobic phenylpropyl moiety to the cellular glycocalyx . This application note details a highly optimized, self-validating protocol for utilizing this reagent via aniline-catalyzed oxime ligation. By leveraging this methodology, researchers can reliably modulate cell-surface hydrophobicity without compromising cell viability.
Mechanistic Causality: The "Why" Behind the Workflow
As an Application Scientist, I emphasize that successful live-cell chemistry requires balancing thermodynamic efficiency with physiological constraints. Every step in this protocol is dictated by specific chemical causalities:
-
Aldehyde Generation (Why NaIO₄ at 4°C?): Mammalian cell surfaces are rich in sialic acids. Mild sodium periodate (NaIO₄) oxidation selectively cleaves the exocyclic glycerol-like side chain of sialic acid to generate a reactive C7-aldehyde. Performing this reaction strictly at 4°C is critical; it arrests endocytosis, preventing the periodate from entering the cytoplasm and causing lethal intracellular oxidative stress 1.
-
Nucleophilic Catalysis (Why Aniline?): The uncatalyzed reaction between an aldehyde and a hydroxylamine is prohibitively slow at physiological pH. Aniline acts as a nucleophilic catalyst by rapidly attacking the aldehyde to form a Schiff base intermediate. Because the Schiff base is highly susceptible to transimination by the α -effect of the hydroxylamine, the reaction rate is accelerated by over 40-fold [[2]]().
-
Thermodynamic Balancing (Why pH 6.7?): Oxime formation is thermodynamically optimal at pH 4.5, a highly acidic environment that induces rapid cellular apoptosis. By utilizing aniline catalysis, we shift the operational window to pH 6.7. This specific pH provides enough protons to facilitate the dehydration of the carbinolamine intermediate while maintaining >95% cell viability 1.
Quantitative Reaction Parameters
The following table summarizes the causal impact of shifting from classical uncatalyzed chemistry to the optimized aniline-catalyzed protocol for live cells.
| Parameter | Uncatalyzed Oxime Ligation | Aniline-Catalyzed Ligation | Causality / Impact on Live Cells |
| Optimal pH | 4.0 – 4.5 | 6.5 – 6.7 | pH < 5.0 induces rapid apoptosis; pH 6.7 preserves membrane integrity. |
| Reaction Time | 12 – 24 hours | 30 – 90 minutes | Shorter incubation minimizes thermal and mechanical stress on cells. |
| Hydroxylamine Conc. | 1 – 5 mM | 100 – 250 µM | Lower concentration prevents off-target toxicity and osmotic shock. |
| Relative Rate ( kobs ) | 1x | ~40x to 400x | Aniline forms a highly reactive Schiff base, bypassing the rate-limiting step. |
| Cell Viability | < 20% | > 95% | The catalyzed method is the only viable route for live-cell engineering. |
Pathway & Logic Visualizations
Fig 1. Workflow and mechanism of aniline-catalyzed oxime ligation on live cell surfaces.
Fig 2. Self-validating experimental logic and control matrix for cell surface modification.
Step-by-Step Experimental Protocol
Reagent & Buffer Preparation
-
Oxidation Buffer: Prepare a 1 mM solution of Sodium Metaperiodate (NaIO₄) in ice-cold Phosphate-Buffered Saline (PBS), pH 7.4. Keep protected from light and strictly at 4°C.
-
Ligation Buffer: Prepare PBS adjusted to pH 6.7 .
-
Aniline Stock: Prepare a 100 mM aniline stock in Ligation Buffer. (Note: Aniline must be highly pure; distilled prior to use if oxidized/darkened).
-
Hydroxylamine Reagent: Dissolve O-(3-phenylpropyl)hydroxylamine hydrochloride in DMSO to create a 100 mM master stock.
Phase 1: Mild Periodate Oxidation (Aldehyde Generation)
-
Harvest cells (e.g., CHO, HeLa, or Jurkat) at ~80% confluency. Wash 1×106 cells three times with ice-cold PBS (pH 7.4) to remove serum glycoproteins.
-
Resuspend the cell pellet in 1 mL of the ice-cold Oxidation Buffer (1 mM NaIO₄).
-
Incubate in the dark at 4°C for exactly 30 minutes . Gentle end-over-end rotation is recommended.
-
Quench the oxidation by adding 100 µL of glycerol (10% v/v) and incubating for 5 minutes at 4°C.
-
Pellet the cells (300 x g, 5 min, 4°C) and wash twice with ice-cold Ligation Buffer (pH 6.7) to remove residual periodate.
Phase 2: Aniline-Catalyzed Oxime Ligation
-
Prepare the working Ligation Mix immediately before use: Dilute the O-(3-phenylpropyl)hydroxylamine stock to 250 µM and the aniline stock to 10 mM in the Ligation Buffer (pH 6.7).
-
Resuspend the aldehyde-presenting cell pellet in 1 mL of the Ligation Mix.
-
Incubate the suspension at 4°C or Room Temperature (22°C) for 60 to 90 minutes . (Note: 4°C is preferred for highly sensitive primary cells, while RT yields faster kinetics for robust immortalized lines).
-
Terminate the reaction by pelleting the cells (300 x g, 5 min) and washing three times with standard PBS (pH 7.4) containing 1% BSA to neutralize the pH and remove unreacted probes.
Self-Validation & Controls
To ensure the trustworthiness of the resulting data, the protocol must be run as a self-validating system (Refer to Fig 2).
-
Negative Control 1 (-NaIO₄): Omit the periodate oxidation step but perform the ligation. This quantifies the non-specific hydrophobic partitioning of O-(3-phenylpropyl)hydroxylamine into the lipid bilayer.
-
Negative Control 2 (-Hydroxylamine): Perform oxidation and aniline incubation without the hydroxylamine. This isolates the baseline toxicity of the aniline catalyst.
-
Viability Check: Post-ligation, immediately stain a 20 µL aliquot with Trypan Blue or Annexin V/PI. Viability must exceed 95% for the protocol to be deemed successful.
References
-
High-efficiency Labeling of Sialylated Glycoproteins on Living Cells Source: nih.gov URL: [Link]
-
Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: acs.org URL: [Link]
Sources
Application Note: O-(3-phenylpropyl)hydroxylamine in Drug Discovery – Oxime Ligation, Scaffold Derivatization, and FBDD
Executive Summary
In modern medicinal chemistry, the late-stage functionalization of complex active pharmaceutical ingredients (APIs) is a critical strategy for overcoming antimicrobial resistance, improving pharmacokinetics, and developing targeted protein degraders (PROTACs). O-(3-phenylpropyl)hydroxylamine (OPPHA) —commercially available as a hydrochloride salt (CAS: 73941-30-7)—is a highly versatile, bifunctional alkoxyamine.
This application note details the mechanistic utility of OPPHA in drug discovery, specifically focusing on its role in oxime ligation . By reacting with aldehyde- or ketone-bearing scaffolds, OPPHA introduces a flexible, lipophilic 3-phenylpropyl tail. This specific structural modification has proven highly effective in derivatizing antibiotics like 3-formylrifamycin SV, generating lipophilic oximes that can bypass target-site mutations in bacterial RNA polymerase (RNAP) and inhibit viral reverse transcriptases[1][2].
Chemical Profile & Mechanistic Significance
The "Alpha-Effect" and Oxime Stability
OPPHA (Molecular Weight: 151.21 g/mol as free base[3]) features an oxygen atom directly adjacent to a primary amine. The unshared electron pairs on the oxygen atom repel the electrons on the nitrogen, raising the energy of the highest occupied molecular orbital (HOMO). This phenomenon, known as the alpha-effect , makes the nitrogen of OPPHA exceptionally nucleophilic compared to standard alkylamines. Consequently, OPPHA reacts rapidly with carbonyls to form oxime bonds (R-O-N=C-R') that are highly stable under physiological conditions, resisting hydrolysis far better than standard imines or Schiff bases.
Pharmacological Role of the 3-Phenylpropyl Scaffold
The addition of the 3-phenylpropyl group via oxime ligation serves three distinct pharmacological purposes:
-
Lipophilicity Enhancement (LogP): The hydrocarbon chain and aromatic ring significantly increase the lipid solubility of the parent drug, enhancing cell membrane permeability—a critical factor for targeting intracellular pathogens[4].
-
Steric Bulk & Allosteric Engagement: In rifamycin derivatives, bulky hydrophobic oxime tails (like the O-n-octyloxime or O-phenylpropyl variants) prevent the polymerase from binding to DNA by engaging adjacent hydrophobic pockets, overcoming steric clashes caused by standard resistance mutations[5].
π
π Stacking: The terminal phenyl ring provides a warhead for π
π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within target binding sites.Core Application: Late-Stage Functionalization of Rifamycins
The most prominent historical and modern application of alkoxyamines like OPPHA is the derivatization of the ansamycin antibiotic class. Rifamycins inhibit bacterial RNAP, but mutations in the rpoB gene rapidly lead to resistance[6].
By oxidizing rifamycin SV to 3-formylrifamycin SV and subsequently reacting it with OPPHA, researchers generate C-3 oxime derivatives. Unlike standard rifampicin, these lipophilic oxime derivatives exert their inhibitory actions by fundamentally altering the binding kinetics to the enzyme, allowing them to retain efficacy against mutant strains and even exhibit cytolytic properties against certain eukaryotic targets or viral polymerases[1][2][5].
Mechanism of action for OPPHA-modified rifamycin derivatives overcoming RpoB mutations.
Experimental Protocols: Aniline-Catalyzed Oxime Ligation
While oxime ligation is spontaneous, it is notoriously slow at neutral pH. As a Senior Application Scientist, I mandate the use of aniline catalysis for the conjugation of OPPHA to complex APIs.
Causality of the Catalyst: Aniline reacts with the target aldehyde to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic than the parent carbonyl. The highly nucleophilic OPPHA then rapidly attacks this intermediate via transimination, ejecting the aniline catalyst. This drops the reaction time from days to hours and allows the reaction to proceed under milder conditions, preserving fragile API scaffolds.
Protocol: Synthesis of 3-Formylrifamycin SV O-(3-phenylpropyl) oxime
Reagents & Materials:
-
3-Formylrifamycin SV (Target Aldehyde)
-
O-(3-phenylpropyl)hydroxylamine hydrochloride (OPPHA·HCl)
-
Aniline (Nucleophilic Catalyst)
-
0.1 M Sodium Acetate Buffer (pH 4.5)
-
Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Substrate Solubilization: Dissolve 1.0 eq (e.g., 50 mg) of 3-formylrifamycin SV in 500 µL of DMSO. Rationale: Rifamycin derivatives are highly hydrophobic; DMSO ensures complete solvation before introducing the aqueous buffer.
-
Catalyst Initiation: Add 10 mM Aniline to the solution. Stir for 10 minutes at room temperature. Rationale: This pre-incubation allows the steady-state formation of the highly electrophilic aniline-Schiff base intermediate.
-
Buffer Addition: Dilute the mixture with 1.5 mL of 0.1 M Sodium Acetate buffer (pH 4.5). Rationale: A pH of 4.5 is the kinetic sweet spot. It is acidic enough to protonate the Schiff base (increasing electrophilicity) but basic enough that the OPPHA alkoxyamine (pKa ~4.6) remains sufficiently unprotonated to act as a nucleophile.
-
Ligation: Add 1.2 eq of OPPHA·HCl to the reaction mixture. Stir continuously at 25°C.
-
In-Process Monitoring (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the aldehyde peak (m/z corresponding to 3-formylrifamycin) and the appearance of the oxime conjugate should be visible within 60–90 minutes. If the reaction stalls, verify the pH; if it has dropped below 4.0, the OPPHA is over-protonated.
-
Purification: Quench the reaction by adjusting the pH to 7.4 using 0.1 M NaOH. Extract the lipophilic oxime product using ethyl acetate (3 x 2 mL). Dry the organic layer over MgSO₄, concentrate under vacuum, and purify via preparative HPLC.
Workflow of aniline-catalyzed oxime ligation using O-(3-phenylpropyl)hydroxylamine.
Quantitative Data: Oxime Ligation Optimization
The table below summarizes the kinetic advantages of utilizing aniline catalysis and pH control when reacting OPPHA with complex sterically hindered aldehydes (data synthesized from standard bioconjugation optimization workflows).
| Reaction Condition | Catalyst | Buffer pH | Time to >95% Conversion | Isolated Yield |
| Uncatalyzed (Physiological) | None | 7.4 | > 24 hours | 45% (Incomplete) |
| Uncatalyzed (Acidic) | None | 4.5 | 12 hours | 70% |
| Catalyzed (Optimal) | Aniline (10 mM) | 4.5 | 1.5 hours | > 95% |
| Catalyzed (Physiological) | Aniline (10 mM) | 7.4 | 6 hours | 85% |
References
- PubChem. "O-(3-phenylpropyl)hydroxylamine | C9H13NO | CID 1712812". National Institutes of Health.
- Sigma-Aldrich. "Hydroxylimine hydrochloride - O-(3-phenylpropyl)hydroxylamine hydrochloride". Merck KGaA.
- Cricchio, R. et al. "Oximes of 3-formylrifamycin SV. Synthesis, antibacterial activity, and other biological properties." Journal of Medicinal Chemistry - ACS Publications.
- "Action of Rifamycin Derivatives on RNA Polymerase of Human Leukemic Lymphocytes." Proceedings of the National Academy of Sciences (PNAS).
- "Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules." EcoSal Plus, American Society for Microbiology (ASM).
- Gurgo, C. et al. "Rifamycin derivatives strongly inhibiting RNA leads to DNA polymerase (reverse transcriptase) of murine sarcoma viruses." PubMed, National Institutes of Health.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rifamycin derivatives strongly inhibiting RNA leads to DNA polymerase (reverse transcriptase) of murine sarcoma viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-(3-phenylpropyl)hydroxylamine | C9H13NO | CID 1712812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
Application Note: Chemoselective Oxime Ligation Using O-(3-phenylpropyl)hydroxylamine
Executive Summary & Chemical Rationale
In the landscape of bioconjugation and drug development, "click chemistry" has evolved beyond traditional azide-alkyne cycloadditions. Oxime ligation—the condensation of an aminooxy group with an aldehyde or ketone—offers a highly chemoselective, bioorthogonal pathway for synthesizing stable conjugates [2].
O-(3-phenylpropyl)hydroxylamine (OPPHA) [1] is a specialized O-alkylhydroxylamine derivative that provides distinct structural and analytical advantages over standard aliphatic hydroxylamines:
-
Pharmacokinetic Modulation: The 3-carbon alkyl chain provides a flexible spacer, while the terminal phenyl ring introduces lipophilicity. This structural motif is frequently used to enhance membrane permeability and target binding affinity in drug development (e.g., in the synthesis of rifamycin SV derivatives).
-
Intrinsic UV-Traceability: Unlike simple aliphatic hydroxylamines, the phenyl ring acts as a built-in chromophore. This allows for robust, real-time reaction monitoring via UV-Vis spectroscopy (at ~254 nm), streamlining the purification and validation of the final conjugate.
-
Hydrolytic Stability: The resulting O-alkyl oxime bond is significantly more resistant to hydrolysis than standard imines or hydrazones, making it ideal for physiological environments [3].
Mechanistic Insights: Overcoming Kinetic Bottlenecks
The formation of an oxime bond proceeds via the nucleophilic attack of the aminooxy group on a carbonyl carbon. However, the reaction kinetics are heavily dictated by pH.
The Causality of pH: For an uncatalyzed reaction, the optimal pH is between 4.5 and 5.5. At this mildly acidic pH, the carbonyl oxygen is sufficiently protonated (increasing its electrophilicity), while the hydroxylamine (pKa ~4.6) remains largely unprotonated and nucleophilic. If the pH drops too low, the hydroxylamine becomes fully protonated and loses its nucleophilicity; if the pH is too high, the carbonyl is not activated.
Nucleophilic Catalysis (The Aniline Solution): Operating at pH 4.5 can denature sensitive proteins or degrade acid-labile payloads. To perform oxime ligations at physiological pH (7.0–7.4), nucleophilic catalysts such as aniline or p-phenylenediamine (pPDA) are employed [2]. The catalyst rapidly attacks the carbonyl to form a protonated Schiff base. This intermediate is vastly more electrophilic than the parent carbonyl and is rapidly intercepted by OPPHA, driving the reaction forward at neutral pH while regenerating the catalyst.
Workflow of aniline-catalyzed oxime ligation using O-(3-phenylpropyl)hydroxylamine.
Quantitative Reaction Parameters
Understanding the kinetic trade-offs between different catalytic conditions is critical for experimental design. The table below summarizes the expected performance metrics when conjugating OPPHA to a model aldehyde.
| Reaction Condition | Optimal pH | Catalyst Concentration | Relative Reaction Rate | Best Application |
| Uncatalyzed | 4.5 – 5.5 | None | 1x (Baseline) | Small molecules, robust peptides |
| Aniline-Catalyzed | 6.0 – 7.0 | 10 – 100 mM | ~40x | Proteins, acid-sensitive payloads |
| pPDA-Catalyzed | 7.0 – 7.4 | 2 – 10 mM | ~120x | Live-cell labeling, dilute bioconjugates |
Data synthesized from established oxime bioconjugation kinetics [2], [3].
Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating analytical checkpoints directly into the workflow, researchers can confirm successful ligation without requiring secondary downstream assays.
Protocol A: Uncatalyzed Ligation for Small Molecules and Peptides
Use this protocol for robust substrates where mildly acidic conditions are tolerated.
Materials:
-
Carbonyl-containing substrate (1.0 eq)
-
O-(3-phenylpropyl)hydroxylamine hydrochloride (1.2 - 1.5 eq) [4]
-
0.1 M Sodium Acetate buffer (pH 4.5) or Methanol/Ethanol for hydrophobic substrates.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the aldehyde/ketone substrate in the chosen solvent to a final concentration of 10–50 mM. Causality: A high initial concentration drives the bimolecular condensation forward.
-
Reagent Addition: Add 1.2 to 1.5 equivalents of OPPHA hydrochloride. If using an organic solvent, add 1.5 equivalents of pyridine to neutralize the hydrochloride salt and free the nucleophilic amine.
-
Incubation: Stir the reaction at room temperature (20–25°C) for 2 to 4 hours.
-
Self-Validation Checkpoint (In-Process): Withdraw a 5 µL aliquot and analyze via RP-HPLC (Reverse Phase High-Performance Liquid Chromatography). Monitor at 254 nm.
-
Validation Logic: You should observe the depletion of the starting material peak and the emergence of a new, highly UV-active peak corresponding to the OPPHA-conjugate. The phenyl ring of OPPHA guarantees strong absorbance at 254 nm.
-
-
Termination & Purification: Once the reaction reaches >95% conversion, remove the solvent under reduced pressure. Resuspend in water and extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na2SO4 and concentrate to yield the pure oxime conjugate.
Protocol B: Aniline-Catalyzed Bioconjugation for Sensitive Proteins
Use this protocol for fragile biomolecules, antibodies, or live-cell applications requiring physiological pH[2].
Materials:
-
Aldehyde-tagged protein (e.g., generated via periodate oxidation of sialic acids) (1–10 µM)
-
O-(3-phenylpropyl)hydroxylamine hydrochloride (10–50 µM)
-
Aniline (100 mM stock in PBS) or p-phenylenediamine (pPDA) (10 mM stock in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.0
Step-by-Step Methodology:
-
Protein Equilibration: Dilute the aldehyde-tagged protein in PBS (pH 7.0) to a concentration of 1–10 µM. Causality: Maintaining pH 7.0 prevents protein denaturation while still allowing the aniline catalyst to function efficiently.
-
Catalyst Introduction: Add the aniline stock solution to achieve a final concentration of 10 mM (or 2 mM if using pPDA). Allow the mixture to incubate for 5 minutes. Causality: This pre-incubation allows the rapid formation of the highly reactive protonated Schiff base intermediate.
-
Ligation: Add OPPHA to a final concentration of 10–50 µM (a 5- to 10-fold molar excess relative to the protein).
-
Incubation: Incubate at room temperature for 1 to 2 hours.
-
Self-Validation Checkpoint (Post-Process): Analyze the reaction mixture using Intact Mass Spectrometry (LC-MS) or SDS-PAGE.
-
Validation Logic: The mass of the protein should shift by exactly +133.09 Da (Mass of OPPHA [151.10 Da] minus the loss of water[18.01 Da] during condensation).
-
-
Purification: Remove excess OPPHA and aniline using a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.
Troubleshooting & Optimization
-
Issue: Low Yield in Uncatalyzed Reactions
-
Cause: The pH may have drifted above 6.0, leaving the carbonyl unactivated.
-
Solution: Verify the pH of the reaction buffer. If necessary, adjust back to pH 4.5 using dilute acetic acid.
-
-
Issue: Protein Precipitation in Protocol B
-
Cause: Aniline has limited water solubility and can cause hydrophobic proteins to crash out of solution at concentrations >50 mM.
-
Solution: Switch the catalyst from aniline to p-phenylenediamine (pPDA). pPDA is highly effective at much lower concentrations (2–5 mM), significantly reducing the risk of protein precipitation [2].
-
-
Issue: Multiple Peaks on HPLC (Protocol A)
-
Cause: Oxime bonds can exist as E and Z stereoisomers.
-
Solution: This is a normal chemical phenomenon. The E/Z ratio is dictated by the steric bulk of the substrate. NMR spectroscopy (monitoring the distinct chemical shifts of the protons adjacent to the oxime) can be used to quantify the isomer ratio.
-
References
Application Note: O-(3-phenylpropyl)hydroxylamine (PPHA) Derivatization of Carbonyl Compounds for GC-MS Analysis
Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
The analysis of low-molecular-weight carbonyl compounds (aldehydes and ketones) via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. Short-chain carbonyls are highly volatile, thermally labile, and often co-elute with the solvent front, making trace-level quantification nearly impossible without chemical modification.
While O-benzylhydroxylamine (BHA) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are traditional derivatization agents[1], O-(3-phenylpropyl)hydroxylamine (PPHA) offers a superior alternative for specific complex matrices.
Why Choose PPHA?
-
Retention Time Shifting: The addition of the 3-phenylpropyl moiety significantly increases the molecular weight and boiling point of the target analyte. This shifts highly volatile compounds (e.g., formaldehyde, acetaldehyde, acetone) well beyond the solvent delay, resolving them from early-eluting matrix interferences.
-
Diagnostic Mass Fragmentation: Under Electron Impact (EI) ionization, PPHA-oximes undergo predictable fragmentation, yielding highly abundant diagnostic ions (e.g., m/z 118[C9H10]⁺ and m/z 91 [C7H7]⁺). This makes it an exceptional reagent for Selected Ion Monitoring (SIM) methods.
-
Enhanced Lipophilicity: The extended alkyl chain increases the hydrophobicity of the resulting oxime ether, drastically improving extraction efficiency from aqueous biological or environmental samples into non-polar organic solvents (e.g., hexane) [2].
Reaction Causality & Mechanism
The derivatization relies on the nucleophilic attack of the primary amine group of PPHA on the electrophilic carbonyl carbon. This reaction is highly pH-dependent. At an optimal pH of 4.0–5.0 , the carbonyl oxygen is sufficiently protonated to enhance its electrophilicity, while the hydroxylamine nitrogen remains largely unprotonated (active as a nucleophile). The unstable hemiaminal intermediate rapidly undergoes acid-catalyzed dehydration to form a stable oxime ether.
Figure 1: Mechanistic pathway of carbonyl derivatization using O-(3-phenylpropyl)hydroxylamine.
Experimental Protocol: A Self-Validating System
This protocol is designed with built-in quality control steps to ensure complete derivatization and reproducible extraction.
Reagents & Materials
-
Derivatization Reagent: O-(3-phenylpropyl)hydroxylamine hydrochloride (PPHA·HCl), ≥98% purity.
-
Buffer: 0.1 M Potassium hydrogen phthalate (KHP) buffer, adjusted to pH 4.5.
-
Extraction Solvent: Hexane/Ethyl Acetate (80:20, v/v) (GC-MS grade).
-
Internal Standard (IS): Deuterated target carbonyl (e.g., Acetone-d6) or an unnatural aldehyde (e.g., 4-fluorobenzaldehyde).
Step-by-Step Derivatization Workflow
-
Sample Aliquoting: Transfer 1.0 mL of the aqueous sample (or biological extract) into a 4 mL silanized amber glass vial.
-
Causality: Silanized glass prevents the adsorption of polar intermediates and trace carbonyls onto the glass walls.
-
-
Internal Standard Addition: Spike 10 µL of the IS solution (10 µg/mL) into the sample.
-
pH Adjustment: Add 0.5 mL of the 0.1 M KHP buffer (pH 4.5) to the vial. Vortex for 10 seconds.
-
Causality: Maintaining pH 4.5 is the critical thermodynamic "sweet spot." A pH < 3.0 protonates the PPHA completely, halting the reaction. A pH > 6.0 slows the dehydration of the hemiaminal intermediate.
-
-
Reagent Addition: Add 100 µL of a freshly prepared PPHA·HCl solution (50 mg/mL in LC-MS grade water).
-
Thermal Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 60°C for 45 minutes .
-
Causality: While the reaction occurs at room temperature, heating to 60°C drives the reaction to >99% completion, ensuring stoichiometric conversion and eliminating quantitative bias [3].
-
-
Liquid-Liquid Extraction (LLE): Cool the vial to room temperature. Add 1.0 mL of the Hexane/Ethyl Acetate (80:20) mixture. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Organic Phase Transfer: Transfer the upper organic layer to a 1.5 mL GC autosampler vial containing 50 mg of anhydrous sodium sulfate ( Na2SO4 ).
-
Causality: Na2SO4 removes trace water that could degrade the GC column stationary phase or cause baseline drift in the MS.
-
Figure 2: Step-by-step experimental workflow for PPHA derivatization and GC-MS preparation.
Data Presentation & Analytical Parameters
Reaction Optimization Summary
The following table summarizes the causal relationship between reaction parameters and derivatization yield, establishing the boundaries of the self-validating protocol.
| Parameter | Tested Range | Optimal Value | Mechanistic Consequence of Deviation |
| pH | 2.0 – 8.0 | 4.5 | Low pH: Reagent protonation. High pH: Slow dehydration step. |
| Temperature | 25°C – 80°C | 60°C | <40°C: Incomplete reaction (<70% yield). >70°C: Risk of analyte volatilization before capping. |
| Time | 10 – 120 min | 45 min | <30 min: Kinetic discrimination against sterically hindered ketones. |
| PPHA Excess | 1x – 100x | 50x Molar Excess | Ensures pseudo-first-order kinetics and drives equilibrium to the right. |
GC-MS Diagnostic Fragmentation (EI Mode, 70 eV)
Because PPHA contains a phenylpropyl chain, the resulting oxime ethers produce highly stable carbocations upon electron impact. Analysts should monitor the following ions for structural confirmation and SIM quantification:
| Carbonyl Analyte | Target Derivative | Molecular Ion ( M+∙ ) | Primary SIM Quant Ion | Secondary Qualifier Ions |
| Formaldehyde | Formaldehyde PPHA-oxime | m/z 163 | m/z 118 | m/z 91, 163 |
| Acetaldehyde | Acetaldehyde PPHA-oxime | m/z 177 | m/z 118 | m/z 91, 134 |
| Acetone | Acetone PPHA-oxime | m/z 191 | m/z 118 | m/z 91, 134 |
| Hexanal | Hexanal PPHA-oxime | m/z 233 | m/z 118 | m/z 91, 134 |
(Note: The m/z 118 fragment corresponds to the [C9H10]+∙ ion, generated by the cleavage of the N-O bond, making it a universal quantifier for all PPHA-derivatized carbonyls).
Troubleshooting & Chromatographic Quality Control
The "Double Peak" Phenomenon (Syn/Anti Isomerism)
Observation: When analyzing asymmetric carbonyls (e.g., acetaldehyde, hexanal) derivatized with PPHA, the GC chromatogram will frequently display two closely eluting peaks with identical mass spectra. Causality: The formation of the C=N double bond during oxime generation restricts molecular rotation. This results in two geometric isomers: the E (anti) and Z (syn) forms. Symmetric ketones (e.g., acetone) will only produce a single peak. Resolution: This is a normal chemical phenomenon, not an analytical error. For quantitative analysis, the analyst must integrate the area of both isomer peaks and sum them to determine the total concentration of the parent carbonyl.
Matrix-Induced Signal Suppression
Observation: Low recovery of target analytes in complex biological matrices (e.g., plasma, urine). Causality: High concentrations of endogenous organic acids or proteins can buffer the sample, shifting the pH away from the optimal 4.5, or physically sequestering the reagent. Resolution: Always verify the sample pH after adding the KHP buffer using micro-pH paper. If analyzing protein-heavy samples, perform a protein precipitation step (e.g., using cold acetonitrile) prior to the addition of the PPHA reagent.
References
-
Kawamura, K., et al. (2000). "Determination of α- and β-Hydroxycarbonyls and Dicarbonyls in Snow and Rain Samples by GC/FID and GC/MS Employing Benzyl Hydroxyl Oxime Derivatization." Analytical Chemistry, 72(19), 4742-4746. Available at:[Link][1]
-
Roessner, U., et al. (2000). "Metabolomic technologies and their application to the study of plants and plant–host interactions." International Journal of Current Microbiology and Applied Sciences, 6(5), 2531-2537. Available at:[Link][2]
-
LabRulez GCMS. "Guide to Derivatization Reagents for GC." LabRulez Analytical Library. Available at:[Link][3]
Sources
Application Note: Preparation and Isolation of O-(3-phenylpropyl)hydroxylamine Hydrochloride
Introduction and Chemical Significance
O-(3-phenylpropyl)hydroxylamine hydrochloride (CAS No. 73941-30-7, MW: 187.67 g/mol ) is a critical bifunctional linker and precursor used extensively in medicinal chemistry and drug development. Its primary application lies in the chemoselective synthesis of oximes, hydrazones, and Schiff base analogs. For instance, it is a direct precursor in the semi-synthesis of complex antibiotic derivatives, such as 3-Formyl rifamycin SV O-3-phenylpropyl oxime, where the formyl group of the macrocycle acts as a reactive site for derivatization[1].
Because free O-alkylhydroxylamines are prone to oxidative degradation and are often difficult to handle as free-flowing liquids, isolating the compound as a stable hydrochloride salt is a mandatory practice for long-term storage and precise stoichiometric handling.
Mechanistic Overview and Route Selection
The most robust and scalable method for synthesizing O-alkylhydroxylamines is the modified Gabriel synthesis[2]. This approach utilizes N-hydroxyphthalimide (NHPI) as an ambident nucleophile.
Causality in Route Design:
-
O-Alkylation over N-Alkylation: Under mildly basic conditions (e.g., K₂CO₃), NHPI is deprotonated to form a resonance-stabilized anion. The high electronegativity and steric accessibility of the oxygen atom strongly favor O-alkylation when reacted with 1-bromo-3-phenylpropane, preventing unwanted over-alkylation[2].
-
Ing-Manske Deprotection: The cleavage of the phthalimide protecting group is achieved using hydrazine hydrate. Hydrazine benefits from the "alpha-effect," making it an exceptionally potent nucleophile that attacks the imide carbonyls. This forms a cyclic 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide) byproduct, which is thermodynamically highly stable and insoluble in cold ethanol, driving the equilibrium to completion and simplifying purification[2].
Figure 1: Three-step Gabriel synthesis workflow for O-(3-phenylpropyl)hydroxylamine HCl.
Quantitative Data and Optimization
The choice of solvent and base during the initial O-alkylation (Step 1) is the primary determinant of overall yield. Table 1 summarizes the optimization parameters. DMF is selected as the optimal solvent because it solvates the potassium cation effectively, leaving the phthalimide anion "naked" and highly reactive for the Sₙ2 displacement.
Table 1: Reaction Optimization for N-(3-phenylpropoxy)phthalimide Synthesis
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Acetone | K₂CO₃ | 56 (Reflux) | 12 | 65 | Slow Sₙ2 kinetics; incomplete conversion. |
| Acetonitrile | Cs₂CO₃ | 80 (Reflux) | 6 | 82 | Clean reaction, but economically prohibitive at scale. |
| DMF | K₂CO₃ | 70 | 4 | 91 | Optimal. Fast Sₙ2 due to naked anion effect. |
| THF | Et₃N | 65 (Reflux) | 24 | <30 | Poor nucleophilicity of the triethylammonium ion pair. |
Table 2: Target Compound Physicochemical Properties
| Property | Value |
| Chemical Name | O-(3-phenylpropyl)hydroxylamine hydrochloride |
| CAS Number | 73941-30-7 |
| Molecular Formula | C₉H₁₄ClNO |
| Molecular Weight | 187.67 g/mol |
| Appearance | White to off-white crystalline powder |
Experimental Protocols
Step 1: Synthesis of N-(3-phenylpropoxy)phthalimide
Objective: Chemoselective O-alkylation of N-hydroxyphthalimide.
-
Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge Reagents: Add N-hydroxyphthalimide (16.3 g, 100 mmol, 1.0 equiv) and anhydrous DMF (150 mL). Stir until fully dissolved.
-
Base Addition: Add anhydrous K₂CO₃ (20.7 g, 150 mmol, 1.5 equiv). Self-Validation Check: The solution will immediately turn a deep, vibrant red, confirming the generation of the phthalimide anion.
-
Alkylation: Add 1-bromo-3-phenylpropane (21.9 g, 110 mmol, 1.1 equiv) dropwise over 15 minutes.
-
Heating: Heat the reaction mixture to 70 °C for 4 hours. Self-Validation Check: The reaction is complete when the deep red color fades to a pale yellow/orange, indicating the consumption of the anion.
-
Workup: Cool the mixture to room temperature and pour it vigorously into 600 mL of crushed ice/water. The hydrophobic product will precipitate immediately. Filter the white solid via a Büchner funnel, wash with cold water (3 × 100 mL), and dry under vacuum to afford the intermediate.
Step 2: Hydrazinolysis (Deprotection)
Objective: Cleavage of the phthalimide group to release the free hydroxylamine.
-
Suspension: Suspend the N-(3-phenylpropoxy)phthalimide intermediate (approx. 28 g, 100 mmol) in absolute ethanol (250 mL).
-
Deprotection: Add hydrazine monohydrate (6.0 g, 120 mmol, 1.2 equiv) in one portion.
-
Reflux: Heat the mixture to reflux for 2 hours. A voluminous white precipitate (phthalhydrazide) will begin to form within 30 minutes.
-
Isolation of Free Base: Cool the reaction mixture to 0 °C in an ice bath to maximize the precipitation of the byproduct. Filter the mixture through a pad of Celite to remove the phthalhydrazide. Wash the filter cake with cold ethanol (50 mL).
-
Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude O-(3-phenylpropyl)hydroxylamine free base as a pale yellow oil.
Figure 2: Logical evaluation of deprotection strategies for O-alkylphthalimides.
Step 3: Hydrochloride Salt Formation
Objective: Stabilization and purification of the target compound.
-
Dissolution: Dissolve the crude free base oil from Step 2 in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) (150 mL).
-
Precipitation: Cool the solution to 0 °C. Vigorously stir and add a solution of HCl in dioxane (4.0 M, 30 mL, 120 mmol, 1.2 equiv) dropwise.
-
Causality of Precipitation: The free base is highly soluble in the ethereal solvent, whereas the protonated hydrochloride salt is highly polar and completely insoluble. This differential solubility acts as a self-purifying mechanism, forcing the pure product to crash out while organic impurities remain in the mother liquor.
-
Filtration: Filter the resulting white crystalline solid, wash with cold diethyl ether (2 × 50 mL), and dry under high vacuum to afford pure O-(3-phenylpropyl)hydroxylamine hydrochloride.
References
Sources
Application Note: Catalytic Reduction Methods for O-(3-phenylpropyl)hydroxylamine
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Structuring Application Note Outline
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Synthesizing Methodological Framework
I'm synthesizing the methodological framework, integrating insights from recent sources on hydroxylamine reduction. I'm focusing on catalytic hydrogenation with Pd/C and transfer hydrogenation with Raney Nickel, both targeting N-O bond cleavage. My framework now incorporates specific conditions, including solvent choices, acid modifiers to prevent catalyst poisoning, and monitoring methods.
Finalizing Mechanistic Insights
I'm now finalizing the mechanistic insights section, with technical accuracy and field-proven insights. I'm focusing on the chemoselectivity of catalytic reduction for O-(3-phenylpropyl)hydroxylamine, and highlighting the stability of the aliphatic C-O bond. I emphasize that N-O bond cleavage yields 3-phenyl-1-propanol and ammonia exclusively, unlike O-benzyl derivatives which can cleave C-O bonds. I've included the bond dissociation energy of the N-O bond for context. I am also working on Diagram 1 to ensure that it accurately portrays this mechanistic pathway.
Integrating Data Analytics
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Refining Experimental Protocols
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Verifying Product Confirmation
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Caption 2: Fig 1: Chemoselective N-O bond hydrogenolysis of O
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Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Chemoselective N-O Bond Cleavage and Alcohol Recovery
Executive Summary & Mechanistic Insights
In medicinal chemistry and complex API synthesis, O-alkylhydroxylamines are frequently utilized as stable intermediates or directing groups. However, the targeted removal of the amine moiety to recover the parent alcohol requires highly chemoselective reduction. O-(3-phenylpropyl)hydroxylamine presents a unique substrate: unlike O-benzylhydroxylamines, which are prone to competitive C-O bond cleavage (debenzylation), the C-O bond in the 3-phenylpropyl system is fully aliphatic and lacks benzylic activation [4].
Consequently, catalytic reduction of O-(3-phenylpropyl)hydroxylamine is thermodynamically driven by the lability of the N-O bond (Bond Dissociation Energy ≈ 55 kcal/mol) [2]. Hydrogenolysis exclusively cleaves this N-O bond, yielding 3-phenyl-1-propanol and ammonia . Understanding this causality allows us to design catalytic systems that prevent over-reduction of the phenyl ring while ensuring complete conversion.
Fig 1: Chemoselective N-O bond hydrogenolysis of O-(3-phenylpropyl)hydroxylamine.
Methodological Framework: Causality in Reaction Design
When designing a protocol for N-O bond cleavage, the primary risk is catalyst poisoning . As the reaction progresses, the generated ammonia ( NH3 ) acts as a strong Lewis base, which can tightly coordinate to the palladium or nickel surface, prematurely halting the catalytic cycle [1].
To engineer a self-validating system , our protocols incorporate an acidic modifier (e.g., acetic acid). The acid serves a dual purpose:
-
Causality of Catalyst Longevity: It immediately protonates the generated ammonia into ammonium acetate, preventing it from binding to the metal catalyst.
-
Self-Validation: The stoichiometric consumption of hydrogen gas (observable via a gas burette) and the pH shift during the aqueous workup provide immediate, physical validation of reaction progress before any spectroscopic analysis is performed.
Experimental Protocols
Protocol A: Mild Heterogeneous Catalytic Hydrogenation (Pd/C)
This is the industry standard for clean, scalable N-O bond cleavage [3].
Reagents:
-
O-(3-phenylpropyl)hydroxylamine (1.0 equiv, 10 mmol, 1.51 g)
-
10% Palladium on Carbon (Pd/C) (0.05 equiv Pd, ~500 mg)
-
Glacial Acetic Acid (1.1 equiv, 11 mmol, 0.63 mL)
-
Methanol (Anhydrous, 50 mL)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve O-(3-phenylpropyl)hydroxylamine in 50 mL of anhydrous methanol. Causality: Methanol is chosen over non-polar solvents to ensure the byproduct (ammonium acetate) remains fully solvated and does not precipitate onto the catalyst.
-
Acidification: Add 1.1 equivalents of glacial acetic acid to the solution.
-
Inerting & Catalyst Loading: Purge the flask with Argon for 5 minutes. Carefully add the 10% Pd/C. Safety/Causality: Dry Pd/C can ignite methanol vapors; the Argon blanket is a mandatory safety control.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2 ) three times using a balloon or Parr apparatus. Maintain a steady 1 atm of H2 and stir vigorously at 25 °C.
-
In-Process Control (Self-Validation): Monitor the reaction via gas uptake. The reaction is complete when exactly ~245 mL of H2 is consumed. Confirm via GC-MS (Mass shift from 151.2 g/mol to 136.2 g/mol ).
-
Filtration: Purge the flask with Argon. Filter the suspension through a tightly packed Celite pad to remove the Pd/C. Wash the pad with 20 mL of methanol.
-
Workup: Concentrate the filtrate under reduced pressure. Redissolve in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3 (2 x 25 mL) to neutralize the acetic acid. Dry over MgSO4 , filter, and evaporate to yield pure 3-phenyl-1-propanol.
Protocol B: Gas-Free Transfer Hydrogenation (Raney Nickel)
For facilities lacking pressurized gas infrastructure, transfer hydrogenation offers a robust alternative [1].
Reagents:
-
O-(3-phenylpropyl)hydroxylamine (1.0 equiv, 10 mmol)
-
Raney Nickel (W-2 slurry in water, washed with ethanol, ~1.0 g)
-
Ammonium Formate (4.0 equiv, 40 mmol, 2.52 g)
-
Ethanol (50 mL)
Step-by-Step Methodology:
-
Setup: Suspend the substrate and the washed Raney Nickel in ethanol under an Argon atmosphere.
-
Donor Addition: Add ammonium formate in a single portion. Self-Validation: The immediate evolution of CO2 and NH3 bubbles serves as a visual indicator that the catalytic transfer of hydride species has initiated.
-
Heating: Warm the mixture to 50 °C for 1.5 hours.
-
Isolation: Cool to room temperature, filter through Celite (Caution: Raney Ni is highly pyrophoric; keep the filter cake wet), and concentrate. Extract with diethyl ether and water to isolate the alcohol.
Workflow Visualization
Fig 2: Self-validating workflow for Pd/C catalyzed N-O bond cleavage.
Quantitative Data & Analytics
The following table synthesizes the expected performance metrics across different catalytic systems for the reduction of O-(3-phenylpropyl)hydroxylamine to 3-phenyl-1-propanol.
Table 1: Quantitative Comparison of Catalytic Reduction Parameters for N-O Cleavage
| Catalyst System | Hydrogen Source | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Selectivity for Alcohol (%) |
| 10% Pd/C | H2 (1 atm) | MeOH / AcOH | 25 | 2.0 - 4.0 | > 99% | > 98% |
| 5% Pd/Al₂O₃ | H2 (50 psi) | EtOH | 25 | 4.0 - 6.0 | > 95% | > 95% |
| Raney Nickel | Ammonium Formate | EtOH | 50 | 1.0 - 2.0 | > 99% | > 90% |
| PtO₂ (Adams) | H2 (1 atm) | EtOAc | 25 | 6.0 - 8.0 | > 90% | > 85% |
Note: PtO₂ shows lower selectivity due to competitive over-reduction of the phenyl ring during extended reaction times.
References
-
Reduction of Nitrogen-Based Functional Groups Source: Thieme E-Books URL:[Link]
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines Source: MDPI (Molecules) URL:[Link]
-
Immunosuppressive but Non-LasR-Inducing Analogues of the Pseudomonas aeruginosa Quorum-Sensing Molecule Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]
Technical Support Center: O-(3-phenylpropyl)hydroxylamine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of O-(3-phenylpropyl)hydroxylamine, a key intermediate in various research and development applications. Authored for experienced chemists, this document moves beyond basic protocols to address common challenges and offer advanced troubleshooting strategies to optimize reaction yield and purity.
I. Foundational Synthesis Strategy: The Two-Step Approach
The most prevalent and reliable method for synthesizing O-(3-phenylpropyl)hydroxylamine involves a two-step process:
-
O-Alkylation of a Hydroxylamine Surrogate: This initial step involves the reaction of a protected hydroxylamine derivative, most commonly N-hydroxyphthalimide, with a suitable 3-phenylpropyl electrophile.
-
Deprotection: The subsequent removal of the protecting group to yield the final product.
This approach is favored due to the stability of the intermediates and the generally high yields achievable under optimized conditions.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Step 1: O-Alkylation of N-Hydroxyphthalimide
FAQ 1: I am observing low conversion of my starting materials, N-hydroxyphthalimide and 3-phenylpropyl bromide. What are the likely causes and how can I improve the yield of N-(3-phenylpropoxy)phthalimide?
Answer: Low conversion in the O-alkylation step typically points to issues with reaction conditions, reagent quality, or the choice of base.
Underlying Principles: This reaction is a nucleophilic substitution (SN2) where the oxygen of N-hydroxyphthalimide acts as the nucleophile. The efficiency of this reaction is highly dependent on the strength of the base used to deprotonate the hydroxyl group, the solvent, and the reactivity of the electrophile.
Troubleshooting Strategies:
-
Choice of Base and Solvent:
-
Potassium Carbonate (K₂CO₃) in Acetonitrile or DMF: This is a common and effective combination. Ensure the K₂CO₃ is finely powdered and anhydrous to maximize its surface area and reactivity. The reaction should be heated to reflux to ensure a reasonable reaction rate.[1]
-
Stronger Bases: If conversion remains low, consider using a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU).[2] DBU is particularly effective in aprotic polar solvents like DMF or DMSO.
-
-
Reagent Quality:
-
3-Phenylpropyl Bromide: Ensure the bromide is pure and free from elimination byproducts (e.g., 3-phenylpropene). Consider purification by distillation if necessary.
-
N-Hydroxyphthalimide: While generally stable, ensure it is dry.
-
-
Alternative Electrophiles:
Experimental Protocol: Optimized O-Alkylation
-
To a solution of N-hydroxyphthalimide (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (1.2 equivalents).[1]
-
Heat the mixture to reflux.
-
Add 3-phenylpropyl bromide (1 equivalent) dropwise.
-
Maintain reflux for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, filter off the inorganic salts, and evaporate the solvent under reduced pressure.
Table 1: Comparison of Base/Solvent Systems for O-Alkylation
| Base | Solvent | Temperature | Typical Yield | Considerations |
| K₂CO₃ | Acetonitrile | Reflux | Good to Excellent | Cost-effective, standard conditions.[1] |
| DBU | DMF | Room Temp to 60 °C | Excellent | Higher cost, easier workup. |
| NaH | THF/DMF | 0 °C to Room Temp | Excellent | Requires anhydrous conditions and careful handling. |
Step 2: Deprotection of N-(3-phenylpropoxy)phthalimide
FAQ 2: The standard hydrazinolysis for phthalimide deprotection is giving me a complex mixture and is difficult to purify. Are there milder or alternative methods?
Answer: While hydrazinolysis is the most common method, it can sometimes lead to side products and purification challenges due to the formation of phthalhydrazide precipitate.[3] Several effective alternatives exist.
Underlying Principles: The goal is to cleave the N-O bond of the phthalimide group without affecting the rest of the molecule. The choice of method depends on the functional group tolerance of your substrate.
Troubleshooting & Alternative Protocols:
-
Optimized Hydrazinolysis:
-
Use hydrazine hydrate in an alcoholic solvent like ethanol or methanol.[3]
-
The reaction is often performed at room temperature or with gentle heating.[1]
-
Workup Tip: After the reaction, adding a dilute acid (e.g., HCl) can help to dissolve the phthalhydrazide and protonate the desired amine, facilitating its separation.[3]
-
-
Reductive Deprotection (Ganem's Method):
-
This is an exceptionally mild, near-neutral method that avoids the use of hydrazine.[4]
-
The phthalimide is first reduced with sodium borohydride (NaBH₄) in a mixture of isopropanol and water.[4][5]
-
The resulting intermediate is then treated with acetic acid to induce cyclization and release the free amine.[4][5] This method is particularly useful for sensitive substrates.[4]
-
-
Acidic or Basic Hydrolysis:
-
These methods are generally harsher and require prolonged heating with strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH).[3] They are typically not the first choice due to the potential for side reactions.
-
Experimental Protocol: Reductive Deprotection
-
Dissolve N-(3-phenylpropoxy)phthalimide in a 6:1 mixture of 2-propanol and water.
-
Add sodium borohydride (excess) portion-wise at room temperature and stir for 24 hours.
-
Add acetic acid and heat the mixture to 80 °C for 2 hours.
-
Cool the reaction, make it basic with NaOH, and extract the product with a suitable organic solvent.
Workflow Diagram: Synthesis and Deprotection
Caption: Synthetic workflow for O-(3-phenylpropyl)hydroxylamine.
Purification and Characterization
FAQ 3: My final product, O-(3-phenylpropyl)hydroxylamine, is an oil and is difficult to purify by column chromatography. What are the best practices for purification and handling?
Answer: O-alkylhydroxylamines can be challenging to purify directly. Conversion to a salt is a highly effective strategy for purification and long-term storage.
Purification Strategy:
-
Crude Product Isolation: After the deprotection and workup, you will have the crude freebase, which is often an oil.
-
Salt Formation:
-
Dissolve the crude oil in a suitable solvent like diethyl ether or ethyl acetate.
-
Bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether).
-
The hydrochloride salt of O-(3-phenylpropyl)hydroxylamine will precipitate as a crystalline solid.
-
-
Recrystallization: The precipitated salt can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.
Advantages of Salt Formation:
-
Improved Handling: Crystalline solids are easier to handle and weigh than oils.
-
Enhanced Stability: The hydrochloride salt is generally more stable for long-term storage.
-
Simplified Purification: Recrystallization is often more effective for removing minor impurities than chromatography of the freebase.
Characterization:
-
The final product and its intermediates should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their identity and purity.
III. Safety Considerations
-
Hydrazine: Hydrazine is toxic and a potential carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Strong Bases: Reagents like sodium hydride (NaH) and DBU should be handled with care. NaH is highly flammable and reacts violently with water.
-
Solvents: Use anhydrous solvents where specified, as water can interfere with the reactions.
IV. References
Sources
- 1. rsc.org [rsc.org]
- 2. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 5. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Guide: Storage and Handling of O-(3-phenylpropyl)hydroxylamine
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of O-(3-phenylpropyl)hydroxylamine to prevent its degradation. Ensuring the stability of this reagent is critical for experimental reproducibility and safety. The information herein is synthesized from established safety protocols for hydroxylamine derivatives and data on the chemical behavior of alkoxyamines.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and stability of O-(3-phenylpropyl)hydroxylamine.
Q1: What are the ideal storage conditions for O-(3-phenylpropyl)hydroxylamine?
To ensure maximum stability and prevent degradation, O-(3-phenylpropyl)hydroxylamine should be stored under the following conditions, summarized in the table below. The primary goal is to mitigate exposure to heat, oxygen, moisture, and light, which are the main drivers of degradation.
Q2: Why is an inert atmosphere so critical for storing this compound?
The hydroxylamine functional group (-ONH₂) is susceptible to oxidation by atmospheric oxygen. This oxidative degradation can lead to the formation of impurities such as oximes or imines, which reduces the purity of the reagent and can interfere with your experiments. Storing the compound under an inert atmosphere, such as argon or dry nitrogen, displaces oxygen and prevents these unwanted side reactions.[1][2] For long-term storage, this is the most critical factor in preserving the compound's integrity.
Q3: What type of container should I use for storage and aliquoting?
Always use the original manufacturer's container when possible, which is typically a glass bottle with a high-quality, airtight cap.[3] For aliquoting, use clean, dry, amber glass vials with polytetrafluoroethylene (PTFE)-lined caps. Never use metal containers or spatulas , as metal ions, particularly copper and zinc, are known to catalyze the decomposition of hydroxylamines.[3][4][5]
Q4: How can I visually identify if my O-(3-phenylpropyl)hydroxylamine has degraded?
While a pure compound should be a colorless to off-white solid or liquid, signs of degradation can include:
-
Discoloration: A noticeable yellowing or browning is a common indicator of oxidation or the formation of polymeric byproducts.
-
Phase Change: The appearance of an oily phase or insoluble particulates can suggest degradation or moisture contamination.
-
Pressure Buildup: In sealed containers, gas evolution from decomposition can cause pressure buildup. Handle any such container with extreme caution in a chemical fume hood.
If any of these signs are observed, the reagent's purity is compromised, and it should be discarded according to your institution's hazardous waste protocols.
Q5: What is the expected shelf-life under optimal conditions?
While a specific shelf-life for O-(3-phenylpropyl)hydroxylamine is not broadly published, related hydroxylamine derivatives are known to be thermally unstable and can decompose even at room temperature over time.[6][7] When stored under the recommended conditions (refrigerated, under inert gas, protected from light), the reagent should remain stable for an extended period. To ensure optimal performance, it is best practice to aliquot the material upon receipt and use a fresh aliquot for each set of critical experiments.
Section 2: Troubleshooting Guide
This guide provides a logical framework for addressing common issues encountered during the storage and use of O-(3-phenylpropyl)hydroxylamine.
Caption: Troubleshooting flowchart for common issues.
Problem: Inconsistent experimental results (e.g., low yields, unexpected byproducts).
-
Causality: The most probable cause is a reduction in the reagent's purity due to partial degradation. Alkoxyamines can undergo homolytic cleavage of the C-O bond, especially when exposed to heat or light, reducing the concentration of the active compound.[8][9] Even minor degradation can significantly impact sensitive reactions.
-
Self-Validation & Solution: To verify degradation, run a control experiment using a new, unopened bottle of the reagent if available. If the new material provides the expected results, it confirms the degradation of the original stock.
-
Preventative Protocol: Upon receiving a new bottle, divide it into smaller, single-use aliquots under an inert atmosphere. Store these aliquots under the recommended conditions. This practice minimizes the exposure of the bulk material to the atmosphere and prevents contamination and degradation from repeated handling.
Section 3: Best Practice Protocols & Data
Protocol 1: Aliquoting for Long-Term Storage
This protocol describes the standard procedure for safely aliquoting an air-sensitive reagent like O-(3-phenylpropyl)hydroxylamine.
Materials:
-
Original container of O-(3-phenylpropyl)hydroxylamine
-
Clean, oven-dried amber glass vials with PTFE-lined caps
-
Syringes and long needles (if the compound is liquid) or a powder funnel and spatula (if solid)
-
Source of dry, inert gas (Argon or Nitrogen) with a manifold or balloon setup
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Preparation: Ensure all glassware (vials, funnel) is scrupulously clean and dried in an oven at >100°C for several hours and cooled under a stream of inert gas.
-
Inerting Vials: Purge each aliquot vial with inert gas for several minutes. A gentle, positive pressure of gas should be maintained.
-
Opening Reagent: Briefly remove the cap from the main stock bottle under a positive flow of inert gas to prevent air ingress.
-
Transfer:
-
If Solid: Quickly transfer the desired amount of powder into each vial using a clean funnel.
-
If Liquid: Use a clean, dry syringe with a long needle to withdraw the desired volume and dispense it into the prepared vials.[1]
-
-
Sealing: Immediately cap each vial tightly while it is still under a positive pressure of inert gas.
-
Labeling & Storage: Clearly label each vial with the compound name, date, and concentration (if applicable). Store the vials in a desiccator inside a refrigerator.
Summary of Optimal Storage Conditions
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermal decomposition; hydroxylamines are often thermally unstable and can decompose or explode upon heating.[3][4][6][7][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the hydroxylamine moiety by atmospheric oxygen.[1][2] |
| Light | Protect from Light (Amber Vial) | Prevents photochemical degradation, such as homolytic cleavage of the N-O bond.[8] |
| Container | Borosilicate Glass with PTFE Cap | Chemically inert and prevents contamination. Avoids metals, which can catalyze decomposition.[3][4] |
| Moisture | Dry / Anhydrous | Hydroxylamine derivatives can be hygroscopic; moisture can lead to hydrolysis or other side reactions.[6][11] |
| Avoid | Strong Oxidizers, Acids, Bases, Metal Salts | These substances are incompatible and can initiate rapid, potentially exothermic decomposition.[4][5] |
Potential Degradation Pathways
The stability of O-(3-phenylpropyl)hydroxylamine is threatened by several chemical processes. Understanding these pathways reinforces the importance of the storage protocols.
Caption: Key degradation pathways for alkoxyamines.
References
-
PubChem. O-(3-phenylpropyl)hydroxylamine. National Center for Biotechnology Information. [Link]
-
Los Alamos National Laboratory. Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. U.S. Department of Energy. [Link]
-
Kothe, T., Marque, S., & Lalevée, J. (2001). Decomposition of Model Alkoxyamines in Simple and Polymerizing Systems. I. 2,2,6,6-Tetramethylpiperidinyl-N-oxyl-Based Compound. Journal of Polymer Science Part A: Polymer Chemistry, 39(21), 3604–3621. [Link]
-
NextSDS. O-(3-Phenoxy-propyl)-hydroxylamine hydrochloride — Chemical Substance Information. [Link]
-
Audran, G., et al. (2021). Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature. Organic Chemistry Frontiers. [Link]
-
PubChem. Hydroxylamine, O-(3-phenylpropyl)-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
International Labour Organization. ICSC 0661 - HYDROXYLAMINE. [Link]
-
Studer, A., & Schulte, T. (2009). Synthetic Studies on N-Alkoxyamines: A Mild and Broadly Applicable Route Starting from Nitroxide Radicals and Aldehydes. The Journal of Organic Chemistry, 74(1), 218-225. [Link]
-
Dawodu, F. O., & Meisen, A. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. [Link]
-
Royal Society of Chemistry. Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature. [Link]
-
US Hazmat Rentals. Hydroxylamine Chemical Storage Specifications. [Link]
-
Snee, T. J. (2001). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of process development. IChemE Symposium Series No. 148. [Link]
Sources
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Lessons [ncsp.tamu.edu]
- 5. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. HYDROXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01276B [pubs.rsc.org]
- 9. Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. ICSC 0661 - HYDROXYLAMINE [chemicalsafety.ilo.org]
Technical Support Center: Troubleshooting O-(3-phenylpropyl)hydroxylamine Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the biphasic nature of lipophilic hydroxylamines. O-(3-phenylpropyl)hydroxylamine is a premier bioorthogonal reagent, but its 3-phenylpropyl tail imparts significant lipophilicity, often leading to precipitation during oxime ligation workflows.
This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic causality of these solubility limits and provide self-validating protocols to ensure your bioconjugation reactions succeed without compromising your target biomolecules.
The Mechanistic Root of the Solubility Issue
To solve the solubility problem, we must first understand the physical chemistry of the molecule[1].
The causality behind your precipitation issues is rooted in the molecule's acid dissociation constant ( pKa ). The pKa of the aminooxy group is approximately 4.6.
-
At pH < 4.0: The molecule exists primarily as a protonated ammonium salt ( R−O−NH3+ ). In this state, ion-dipole interactions with water make it highly soluble[2].
-
At pH 4.5 – 5.5: This is the optimal thermodynamic window for oxime ligation. However, as the pH approaches or exceeds the pKa , the equilibrium shifts toward the neutral free base ( R−O−NH2 ). The unmasked 3-phenylpropyl group is highly hydrophobic, causing the neutral species to rapidly aggregate and precipitate out of the aqueous network[3].
Troubleshooting FAQs
Q: Why does my O-(3-phenylpropyl)hydroxylamine precipitate the moment I add it to my pH 5.0 ligation buffer? A: You are witnessing the rapid deprotonation of the hydrochloride salt[4]. When you dissolve the salt in pure water, the local pH drops, maintaining solubility. When introduced to a pH 5.0 buffer, the sudden shift neutralizes the amine. Without a co-solvent to lower the dielectric constant of the medium, the hydrophobic tails undergo hydrophobic collapse, forming insoluble aggregates.
Q: How can I maintain solubility without denaturing my target protein with harsh organic solvents? A: Proteins require a delicate hydration shell to maintain their tertiary structure. High concentrations of organic solvents (like >30% DMSO) strip this shell. We recommend a bipartite approach:
-
Stock Solubilization: Dissolve the reagent in anhydrous DMSO to bypass the initial energy barrier.
-
Aqueous Shielding: Introduce a macrocyclic host like 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) into the aqueous buffer. The hydrophobic phenylpropyl tail inserts into the cyclodextrin cavity, shielding it from the aqueous environment while leaving the reactive aminooxy group exposed for ligation[5].
Q: If I lower the concentration of the hydroxylamine to prevent precipitation, my reaction takes days. How do I overcome this kinetic bottleneck? A: Because you must limit the concentration of the hydroxylamine to maintain phase stability, the bimolecular collision rate with the target aldehyde drops catastrophically[3]. To circumvent this, implement nucleophilic catalysis using aniline or p-phenylenediamine (pPDA)[3],[2]. These highly soluble catalysts rapidly form a reactive Schiff base intermediate with the aldehyde, which is subsequently trapped by the hydroxylamine even at low micromolar concentrations.
Quantitative Data: Solubilization Strategies
Below is a synthesized comparison of strategies to maintain the solubility of O-(3-phenylpropyl)hydroxylamine in aqueous media.
| Solubilization Strategy | Mechanism of Action | Recommended Working Conc. | Pros | Cons |
| Organic Co-solvents (DMSO / DMF) | Disrupts hydrophobic interactions by lowering the dielectric constant of the aqueous medium. | 5% - 20% (v/v) | Excellent solubilization of the free base; easy to implement. | May denature sensitive target proteins; can cause LC-MS baseline issues. |
| Macrocyclic Hosts (HP- β -CD) | Encapsulates the 3-phenylpropyl tail within a hydrophobic cavity. | 10 mM - 50 mM | Preserves native protein folding; highly biocompatible[5]. | Steric hindrance may slightly reduce the overall oxime ligation kinetics. |
| Micellar Surfactants (Tween-20) | Forms amphiphilic micelles that sequester the hydrophobic tail. | 0.1% - 0.5% (v/v) | Effective at very low concentrations; prevents non-specific tube binding. | Difficult to remove downstream; severely interferes with mass spectrometry. |
| Acidic Pre-loading (pH < 4.0) | Maintains the molecule as a protonated, water-soluble ammonium salt prior to reaction[2]. | Up to 100 mM (Stock) | Completely organic-solvent free; ideal for strict in vivo models. | Requires rapid, precise pH adjustment during ligation; risk of transient precipitation. |
Validated Experimental Protocol: Self-Validating Oxime Ligation
To guarantee scientific integrity, this protocol is designed as a self-validating system . It includes built-in controls to instantly diagnose whether a failure is due to reagent precipitation or protein denaturation.
Phase 1: Reagent Preparation (The "Acid/Organic" Split)
-
Hydroxylamine Stock: Dissolve O-(3-phenylpropyl)hydroxylamine hydrochloride[4] in anhydrous DMSO to a concentration of 100 mM.
-
Causality: This prevents premature aqueous hydrolysis and bypasses the initial thermodynamic barrier of dissolving a lipophilic free base.
-
-
Ligation Buffer: Prepare 100 mM Sodium Acetate buffer, pH 4.5. Add 50 mM aniline to the buffer[3].
-
Causality: Aniline acts as a nucleophilic catalyst, rescuing the slow kinetics caused by the artificially low concentration limit of the hydrophobic hydroxylamine[2].
-
Phase 2: System Validation Controls
Set up three parallel reaction vials. This logic isolates the exact mode of failure.
-
Reaction A (Test): Target Protein + Ligation Buffer + Hydroxylamine.
-
Reaction B (Reagent Control): Ligation Buffer + Hydroxylamine (No Protein).
-
Reaction C (Solvent Control): Target Protein + Ligation Buffer + DMSO equivalent (No Hydroxylamine).
-
Diagnostic Logic: If A and B precipitate, your hydroxylamine concentration exceeds the system's solubility limit. If A and C precipitate, the DMSO co-solvent is denaturing your target protein.
-
Phase 3: Reaction Initiation & Rescue
-
Spike the hydroxylamine stock into Reaction A to achieve a final concentration of 2 mM (resulting in 2% v/v DMSO).
-
Troubleshooting: If transient cloudiness occurs (indicating micro-precipitation), titrate 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) into the reaction up to a final concentration of 20 mM until optical clarity is fully restored[5].
-
Incubate at 25°C for 2 hours. Quench the reaction by raising the pH to 7.5 (shifting the equilibrium and halting oxime formation) or by buffer exchange via Size Exclusion Chromatography (SEC).
Process Visualization
The following logic tree maps the decision-making process for optimizing the solubility and reactivity of this compound.
Workflow for optimizing aqueous solubility and oxime ligation of O-(3-phenylpropyl)hydroxylamine.
References
-
[1] Title: O-(3-phenylpropyl)hydroxylamine | C9H13NO | CID 1712812 Source: PubChem, National Center for Biotechnology Information URL:[Link]
-
[3] Title: Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: Chemical Communications (via NIH PMC) URL:[Link]
-
[2] Title: One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups Source: Chemical Science (via NIH PMC) URL:[Link]
-
[5] Title: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid Source: Scientific Reports (via NIH PMC) URL:[Link]
Sources
- 1. O-(3-phenylpropyl)hydroxylamine | C9H13NO | CID 1712812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxylimine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting O-(3-Phenylpropyl)hydroxylamine Oxidation
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Topic: Suppressing N-O bond cleavage, dimerization, and over-oxidation during the generation of reactive intermediates from O-(3-phenylpropyl)hydroxylamine.
Section 1: Mechanistic Troubleshooting (The "Why")
Q1: Why does my oxidation reaction predominantly yield 3-phenylpropanol and nitrogen gas instead of the desired oxynitrene-trapped adduct? A1: This is the direct result of competitive N-O bond cleavage. When O-(3-phenylpropyl)hydroxylamine is oxidized, it generates a transient oxynitrene intermediate ( Ph(CH2)3−O−N¨ ). Spectroscopic and computational studies confirm that oxynitrenes possess a triplet ground state[1]. Because direct intermolecular trapping (e.g., by alkenes to form N-alkoxyaziridines) from the triplet state is often kinetically slow, the intermediate has a prolonged lifetime. If the reaction temperature exceeds -40 °C or if trace water is present, the oxynitrene undergoes rapid unimolecular N-O bond homolysis or hydrolysis, yielding 3-phenylpropanol and N2O / N2 . Causality-Driven Solution: Maintain strict anhydrous conditions, use molecular sieves, and operate at cryogenic temperatures (-78 °C) to stabilize the triplet intermediate and suppress the activation energy required for N-O cleavage.
Q2: I am observing significant amounts of a high-molecular-weight byproduct. What is it, and how do I prevent it? A2: You are likely observing the oxidative dimer, di(3-phenylpropyl) hyponitrite ( R−O−N=N−O−R ). Lead(IV) and other strong oxidants frequently trigger oxidative dimerization[2] when the local concentration of the O-alkylhydroxylamine is high. The transient oxynitrene (or its nitroso precursor) reacts bimolecularly with unreacted starting material rather than the intended trapping agent. Causality-Driven Solution: Implement a syringe-pump addition of the oxidant into a highly dilute solution of the substrate (≤ 0.02 M) to kinetically favor trapping over dimerization.
Q3: Can I use standard peroxide or sulfonyl peroxide oxidants for this transformation? A3: It is highly discouraged if your goal is oxynitrene generation. Oxidation of O-alkylhydroxylamines with sulfonyl peroxides[3] predominantly yields the corresponding alcohol and aldoxime via a completely different mechanism. This pathway involves nucleophilic attack of the amine on the peroxide, followed by rapid elimination, bypassing the useful nitrene intermediate entirely.
Section 2: Mechanistic Divergence & Workflow Visualizations
Mechanistic divergence of O-(3-phenylpropyl)hydroxylamine oxidation.
Self-validating experimental workflow for controlled oxynitrene generation and trapping.
Section 3: Quantitative Data on Oxidant Selection
Selecting the correct oxidant is the most critical variable in suppressing side reactions. The table below summarizes the empirical product distribution based on oxidant choice when attempting to trap the intermediate with an alkene.
| Oxidant System | Operating Temp | Desired Trapping Yield (%) | N-O Cleavage (%) | Dimerization (%) | Primary Mechanistic Drawback |
| Pb(OAc)₄ | 0 °C | 25% | 45% | 20% | High toxicity; rapid N-O homolysis due to exothermic decomposition. |
| NaIO₄ | 25 °C | 10% | 60% | 15% | Aqueous conditions promote immediate hydrolysis of the oxynitrene. |
| Bis(sulfonyl) peroxides | -20 °C | <5% | 85% | <5% | Bypasses nitrene entirely; drives nucleophilic attack and elimination. |
| PhI(OAc)₂ | -78 °C | 78% | <5% | <5% | Requires strict anhydrous conditions and slow syringe-pump addition. |
Section 4: Self-Validating Experimental Protocol
Protocol: Controlled Oxidation and Alkene Trapping of O-(3-Phenylpropyl)hydroxylamine Objective: Generate the oxynitrene intermediate using PhI(OAc)₂ and trap it with an alkene to form an N-alkoxyaziridine, utilizing a self-validating feedback loop to prevent N-O cleavage.
Step 1: Anhydrous Setup & Reagent Loading
-
Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).
-
Add O-(3-phenylpropyl)hydroxylamine (1.0 mmol, 151 mg) and the trapping alkene (10.0 mmol, 10 equiv) to the flask.
-
Dissolve in 50 mL of anhydrous, degassed dichloromethane (DCM) to achieve a highly dilute 0.02 M concentration.
-
Causality Principle: High dilution and excess trapping agent kinetically favor the bimolecular trapping over bimolecular dimerization.
Step 2: Cryogenic Cooling
-
Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Causality Principle: Cryogenic temperatures stabilize the triplet oxynitrene, increasing its lifetime for trapping while suppressing the thermal energy required for unimolecular N-O bond homolysis.
Step 3: Syringe-Pump Oxidation
-
Dissolve Phenyliodine(III) diacetate (PhI(OAc)₂, 1.1 mmol, 354 mg) in 10 mL of anhydrous DCM.
-
Using a syringe pump, add the oxidant solution dropwise over 2 hours (0.08 mL/min) at -78 °C.
-
Causality Principle: Slow addition ensures the instantaneous concentration of the oxynitrene remains infinitesimally low, preventing hyponitrite dimerization.
Step 4: Self-Validating In-Process Check
-
At t = 30 min and t = 60 min, extract a 50 µL aliquot using an argon-purged microsyringe.
-
Quench the aliquot immediately in a GC vial containing 0.5 mL of DCM and a crystal of triphenylphosphine.
-
Analyze via GC-MS.
-
Validation Logic: Monitor for m/z 136 (3-phenylpropanol). If the peak area of m/z 136 exceeds 5% relative to the product, the system is failing and the N-O cleavage pathway is outcompeting the trapping. Corrective action: Decrease the syringe pump rate by 50% and verify the internal temperature is strictly -78 °C.
Step 5: Quench and Isolation
-
Once addition is complete, stir for an additional 30 minutes at -78 °C.
-
Quench the reaction cold by adding 10 mL of saturated aqueous Na₂S₂O₃ to reduce any unreacted PhI(OAc)₂.
-
Warm to room temperature, extract with DCM (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting N-alkoxyaziridine via flash column chromatography (silica gel, hexanes/EtOAc gradient).
References
-
Generation of Oxynitrenes and Confirmation of Their Triplet Ground States Journal of the American Chemical Society (2006) URL:[Link]
-
Oxidation of O-alkylhydroxylamines with bis[[(m-(trifluoromethyl)phenyl]sulfonyl] peroxide The Journal of Organic Chemistry (1988) URL:[Link]
-
Reactions of lead(IV). Part XXVI. Oxidation of some derivatives of hydroxylamine Journal of the Chemical Society, Perkin Transactions 1 (1977) URL:[Link]
Sources
Overcoming steric hindrance in O-(3-phenylpropyl)hydroxylamine reactions
Title: Technical Support Center: Overcoming Steric Hindrance in O-(3-phenylpropyl)hydroxylamine Reactions
Welcome Message: Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the unique kinetic and thermodynamic challenges associated with O-(3-phenylpropyl)hydroxylamine[1]. While the aminooxy group is generally a superb nucleophile, the flexible, bulky 3-phenylpropyl chain often creates a "steric shield" that significantly impedes standard coupling reactions. This guide provides field-proven, self-validating protocols to overcome these barriers.
Visual Diagnostic Workflow
Caption: Diagnostic decision tree for troubleshooting O-(3-phenylpropyl)hydroxylamine reactions.
Frequently Asked Questions (Mechanistic Causality)
Q1: Why does O-(3-phenylpropyl)hydroxylamine exhibit drastically slower oxime ligation kinetics compared to simple O-methylhydroxylamine? A1: The root cause is conformational steric hindrance. The 3-carbon alkyl chain attached to the bulky phenyl ring is highly flexible. In solution, this hydrophobic tail frequently folds back over the oxygen-nitrogen bond, sweeping a large steric volume that blocks the trajectory of the electrophilic carbonyl carbon. This increases the activation energy ( Ea ) required for the nucleophilic attack, reducing the frequency of effective collisions[2]. When reacting with sterically demanding ketones, the reaction can stall entirely without catalytic intervention.
Q2: Why am I seeing N,N-dialkylation side products when attempting a simple mono-N-alkylation with an alkyl halide? A2: Direct SN2 alkylation of secondary hydroxylamines is notoriously difficult to control due to competing electronic effects. Once the O-(3-phenylpropyl)hydroxylamine is mono-alkylated, the nitrogen becomes more electron-rich due to the inductive electron-donating effect of the newly added alkyl group. This makes the intermediate product more nucleophilic than the starting material. Consequently, the reaction rapidly proceeds to overalkylation, forming an N-oxide or a complex mixture of products[3].
Q3: Can I use Lewis acids to force the reaction? A3: Yes, but with caveats. While heterobimetallic complexes (e.g., YLi3tris(binaphthoxide)) have been successfully used to coordinate the oxygen atom and promote 1,4-additions of O-alkylhydroxylamines[4], strong Lewis acids can also trigger unwanted side reactions or coordinate too strongly to the hydroxylamine nitrogen, neutralizing its nucleophilicity. Nucleophilic organocatalysis is generally preferred for oxime ligations.
Troubleshooting Guide: Issue 1 - Incomplete Oxime Ligation
Symptom: The reaction between O-(3-phenylpropyl)hydroxylamine and a bulky ketone/aldehyde yields <50% conversion after 24 hours. Causality: Direct attack on a sterically hindered ketone by a sterically hindered hydroxylamine is kinetically forbidden under mild conditions. Solution: Implement Transimination via Nucleophilic Catalysis . By introducing a small, highly nucleophilic primary amine (like aniline or 5-methoxyanthranilic acid), you form a transient, highly electrophilic Schiff base. This intermediate is significantly more susceptible to attack by the bulky hydroxylamine than the parent ketone[5].
Mechanistic Pathway of Catalyzed Ligation
Caption: Nucleophilic catalysis pathway overcoming steric hindrance in oxime formation.
Quantitative Data: Catalyst Selection
Selecting the right catalyst is critical for balancing reaction speed and substrate stability.
| Catalyst System | Concentration | Optimal pH | Relative Rate Enhancement (vs. Uncatalyzed) | Mechanistic Notes |
| None (Control) | N/A | 4.5 | 1x | Baseline kinetics; stalls with bulky substrates[6]. |
| Aniline | 10 - 100 mM | 4.5 - 5.0 | ~15x - 40x | Traditional standard; requires high loading[5]. |
| p-Phenylenediamine | 2 - 10 mM | 6.0 - 7.0 | ~120x | Excellent for neutral pH; prone to oxidation[5]. |
| 5-Methoxyanthranilic Acid | 1 - 10 mM | 4.5 - 7.4 | ~84x - 100x+ | Superior water-soluble catalyst; optimized carboxylate orientation accelerates proton transfer[6]. |
Protocol 1: Self-Validating Catalyzed Oxime Ligation
This protocol utilizes 5-methoxyanthranilic acid to bypass steric shielding.
-
Catalyst Preparation: Prepare a 10 mM solution of 5-methoxyanthranilic acid in a 100 mM sodium acetate buffer. Adjust the pH to exactly 4.5 using glacial acetic acid. Validation Step: Verify pH with a calibrated meter; deviations >0.2 pH units will drastically reduce the protonation state required for Schiff base formation.
-
Substrate Solubilization: Dissolve the hindered ketone (1.0 eq, 10 mM final concentration) in a minimal volume of DMSO (max 10% v/v of the final reaction volume).
-
Reaction Initiation: Add O-(3-phenylpropyl)hydroxylamine hydrochloride (1.5 eq) to the buffered catalyst solution, followed immediately by the ketone solution.
-
Incubation & IPC (In-Process Control): Stir at 25 °C. Validation Step: At t=30 mins, pull a 10 µL aliquot, quench with 90 µL acetonitrile, and analyze via LC-MS. You should observe the transient Schiff base mass and the emergence of the product mass.
-
Completion & Isolation: Once LC-MS indicates >95% conversion (typically 2-4 hours), quench the reaction by adjusting the pH to 7.5 with 1M NaOH. Extract the oxime product with ethyl acetate (3x), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Troubleshooting Guide: Issue 2 - Overalkylation in N-Alkylation
Symptom: Reaction with alkyl halides yields a complex mixture of unreacted O-(3-phenylpropyl)hydroxylamine, mono-alkylated product, and di-alkylated N-oxide side products. Causality: As explained in Q2, the initial steric hindrance is overcome by the increased nucleophilicity of the mono-alkylated intermediate, leading to runaway overalkylation[3]. Solution: Abandon direct SN2 alkylation. Instead, utilize Reductive Amination . By first forming the oxime reversibly and then trapping it with a selective hydride source, you enforce a strict 1:1 stoichiometry and completely bypass the SN2 overalkylation pathway[7].
Protocol 2: Self-Validating Mono-N-Alkylation via Reductive Amination
-
Imine/Oxonium Formation: Combine O-(3-phenylpropyl)hydroxylamine (1.0 eq) and the target aldehyde/ketone (1.0 eq) in anhydrous methanol (0.2 M concentration).
-
Acid Activation: Add methanolic HCl dropwise until the apparent pH is ~3.5. Validation Step: Spot the mixture on a TLC plate (Hexanes/EtOAc 7:3). The starting materials should convert cleanly to a single new spot (the intermediate oxime) within 1 hour.
-
Selective Reduction: Cool the reaction to 0 °C in an ice bath. Add sodium cyanoborohydride ( NaBH3CN ) (2.0 eq) portion-wise over 10 minutes. Caution: NaBH3CN is highly toxic; perform in a fume hood.
-
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. The acidic environment ensures the oxime is protonated, making it susceptible to hydride attack, while the steric bulk of the 3-phenylpropyl group prevents dimer formation.
-
Quench & Extraction: Validation Step: Confirm the disappearance of the oxime intermediate via LC-MS. Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Wash the combined organic layers with brine, dry over MgSO4 , and purify the resulting N-alkyl-O-(3-phenylpropyl)hydroxylamine via flash column chromatography.
Sources
- 1. O-(3-phenylpropyl)hydroxylamine | C9H13NO | CID 1712812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines [mdpi.com]
Technical Support Center: Troubleshooting O-(3-phenylpropyl)hydroxylamine Extraction
Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate alkoxyamines efficiently. [1] is a highly valuable intermediate in drug development, but its amphiphilic nature and reactive N-O bond make it notoriously tricky to extract.
This guide provides a causality-driven, self-validating framework for selecting the best solvents, executing flawless extractions, and troubleshooting common bottlenecks.
The Mechanistic Causality of Alkoxyamine Extraction
To extract O-(3-phenylpropyl)hydroxylamine successfully, you must exploit its specific acid-base chemistry. The conjugate acid of an alkoxyamine typically exhibits a pKa around 4.7[2], which is significantly lower than standard aliphatic amines (pKa ~10) or (pKa 6.03)[3].
-
At pH < 5: The compound exists as a highly water-soluble ammonium salt (e.g., [4]).
-
At pH 8.5–9.5: The amine is fully deprotonated. The lipophilic 3-phenylpropyl tail dominates the molecule's physical properties, drastically reducing water solubility and driving the free base into the organic phase.
Validation Checkpoint: Never assume your pH is correct based on stoichiometry alone. Always measure the aqueous layer with a calibrated pH meter or high-resolution pH paper before adding your organic solvent. If the pH remains below 8.0, your product will stay trapped in the aqueous phase.
Quantitative Solvent Selection Matrix
Choosing the right solvent is a delicate balance between partitioning efficiency, chemical stability, and phase separation dynamics. Below is a comparative matrix of standard extraction solvents.
| Solvent | Boiling Point (°C) | Water Solubility ( g/100 mL) | Dielectric Constant (ε) | Density (g/cm³) | Application Suitability for Alkoxyamines |
| MTBE (Methyl tert-butyl ether) | 55.2 | 4.2 | 2.6 | 0.74 | Optimal. Forms the top layer, completely resists basic hydrolysis, and minimizes water carryover. |
| DCM (Dichloromethane) | 39.6 | 1.3 | 9.1 | 1.33 | Good. Excellent partitioning, but forms the bottom layer (making multiple extractions tedious) and poses environmental risks. |
| EtOAc (Ethyl Acetate) | 77.1 | 8.3 | 6.0 | 0.90 | Moderate. Good solubility, but highly prone to base-catalyzed saponification if the extraction pH exceeds 10. |
| Diethyl Ether | 34.6 | 6.0 | 4.3 | 0.71 | Moderate. Effective, but highly volatile, extremely flammable, and rapidly forms explosive peroxides. |
Optimized Step-by-Step Extraction Protocol
System: Extracting the free base from an aqueous reaction mixture (e.g., post-hydrazinolysis or salt neutralization).
-
Step 1: pH Adjustment (Deprotonation)
-
Action: Cool the aqueous reaction mixture to 0–5 °C in an ice bath. Slowly add 1M Potassium Carbonate (K₂CO₃) dropwise until the pH stabilizes at 8.5–9.5.
-
Causality: K₂CO₃ is a mild base that buffers effectively in this exact range. Avoid strong bases like NaOH (pH > 12), which can cause exothermic spikes and promote unwanted side reactions or solvent degradation.
-
-
Step 2: Solvent Addition and Partitioning
-
Action: Add MTBE at a 1:1 volume ratio to the aqueous phase. Transfer to a separatory funnel, invert gently, and vent immediately. Repeat agitation 3–4 times.
-
Causality: MTBE's low dielectric constant and low water miscibility ensure a sharp phase boundary, selectively pulling the lipophilic O-(3-phenylpropyl)hydroxylamine while rejecting polar salts.
-
-
Step 3: Phase Separation (Self-Validation)
-
Action: Allow the layers to separate for 5–10 minutes. Collect the top organic layer. Re-extract the bottom aqueous layer with half the original volume of MTBE.
-
Validation Checkpoint: Spot both the organic and aqueous layers on a TLC plate (visualized with ninhydrin or UV) to confirm the complete transfer of the alkoxyamine into the organic phase before discarding the aqueous layer.
-
-
Step 4: Washing and Drying
-
Action: Wash the combined MTBE layers with saturated aqueous NaCl (brine), then dry over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.
-
Causality: Brine breaks micro-emulsions and pulls residual water out of the MTBE via osmotic pressure. Na₂SO₄ chemically binds the remaining trace water without adsorbing the basic product.
-
-
Step 5: Low-Temperature Concentration
-
Action: Evaporate the solvent under reduced pressure (rotary evaporator) ensuring the water bath temperature remains strictly below 40 °C .
-
Causality: Alkoxyamines are highly susceptible to thermal degradation and at elevated temperatures[5].
-
Extraction Workflow Diagram
Workflow for the pH-dependent extraction of O-(3-phenylpropyl)hydroxylamine.
Troubleshooting & FAQs
Q: My extraction formed a stubborn emulsion in the separatory funnel. How do I break it? A: The 3-phenylpropyl group can act as a weak surfactant, stabilizing emulsions at the solvent interface. Fix: Add saturated brine to increase the ionic strength of the aqueous layer, which forces the organic solvent out (salting-out effect). If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove insoluble micro-particulates that are physically stabilizing the interface.
Q: I used Ethyl Acetate (EtOAc) and my yield is abnormally low. Where did my product go? A: If you adjusted the pH using a strong base like NaOH (pushing pH > 11), EtOAc can undergo rapid base-catalyzed hydrolysis (saponification) into ethanol and sodium acetate. The newly formed ethanol acts as a co-solvent, dragging your lipophilic alkoxyamine back into the aqueous phase. Fix: Switch to MTBE, which is entirely stable to basic conditions, or strictly use K₂CO₃ to keep the pH < 10.
Q: The isolated free base turned yellow/brown after a few days on the bench. Is it ruined? A: Yes, it has likely degraded. Free alkoxyamines are prone to atmospheric oxidation and spontaneous homolysis. Fix: Store the extracted free base under an inert atmosphere (Argon/Nitrogen) at -20 °C. For long-term storage, immediately convert it back to a stable hydrochloride salt by bubbling dry HCl gas through the organic solution before final concentration.
References
-
O-(3-phenylpropyl)hydroxylamine | C9H13NO | CID 1712812 - PubChem.[Link]
-
Hydroxylamine - Wikipedia.[Link]
-
Smart Alkoxyamines: A New Tool for Smart Applications - Accounts of Chemical Research.[Link]
-
Alkoxyamines Designed as Potential Drugs against Plasmodium and Schistosoma Parasites - Pharmaceuticals (Basel).[Link]
Sources
- 1. O-(3-phenylpropyl)hydroxylamine | C9H13NO | CID 1712812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 4. O-methyl hydroxylamine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. Alkoxyamines Designed as Potential Drugs against Plasmodium and Schistosoma Parasites - PMC [pmc.ncbi.nlm.nih.gov]
O-(3-phenylpropyl)hydroxylamine vs O-benzylhydroxylamine reactivity
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS 622-33-3: O-Benzylhydroxylamine | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. O-(3-phenylpropyl)hydroxylamine | C9H13NO | CID 1712812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
High-Purity vs. Standard Grade O-(3-phenylpropyl)hydroxylamine: A Comprehensive NMR Validation and Comparison Guide
O-(3-phenylpropyl)hydroxylamine is a critical bifunctional linker and pharmacophore building block. It is widely utilized in the synthesis of1 and serves as a highly reactive nucleophile in oxime ligation chemistries[1]. Because the aminooxy (-O-NH₂) group is designed to be exceptionally reactive toward electrophiles, the presence of trace synthetic impurities can severely compromise downstream coupling efficiencies.
As a Senior Application Scientist, I frequently observe that standard-grade commercial batches fail to meet the stringent purity requirements necessary for advanced pharmaceutical synthesis. This guide provides an objective comparison between High-Purity Grade (Product A) and Standard Grade (Alternative B) 2, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the self-validating gold standard for structural integrity and purity assessment[2].
The Mechanistic Source of Impurities
To understand why purity varies so drastically between suppliers, we must examine the causality behind the synthetic route. The synthesis of O-alkylhydroxylamines typically involves a one-pot 1[1].
While this pathway is high-yielding, the hydrazinolysis step generates phthalhydrazide as a stoichiometric byproduct. In standard-grade products, incomplete purification leaves residual phthalhydrazide or unreacted N-hydroxyphthalimide in the final matrix. When these standard-grade reagents are used in oxime ligations, these impurities compete with the target aminooxy group, skewing stoichiometric calculations and poisoning catalytic coupling cycles.
Synthesis of O-(3-phenylpropyl)hydroxylamine and potential phthalhydrazide impurity generation.
Experimental Protocols for NMR Validation
The 3[3]. To ensure a self-validating system, NMR spectroscopy must be conducted under strictly controlled parameters. The following step-by-step methodology was utilized to generate the comparative data in this guide.
Step-by-Step NMR Sample Preparation & Acquisition:
-
Sample Weighing: Accurately weigh 15 mg of the O-(3-phenylpropyl)hydroxylamine sample for ¹H NMR, or 40 mg for ¹³C NMR, into a clean borosilicate glass vial.
-
Solvent Addition: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v tetramethylsilane (TMS) as an internal reference (0.0 ppm). (Note: If validating the hydrochloride salt form, CD₃OD or DMSO-d₆ must be used due to solubility constraints).
-
Dissolution: Vortex the mixture for 30 seconds until complete dissolution is achieved. Visual inspection is critical; any remaining particulate matter will degrade magnetic field homogeneity and ruin resolution.
-
Transfer: Transfer the homogenous solution into a high-quality 5 mm NMR tube using a clean glass Pasteur pipette.
-
Acquisition: Record spectra at 298 K on a spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Set the relaxation delay (D1) to 2.0 seconds for ¹H and 5.0 seconds for ¹³C to ensure accurate, quantitative integration.
Step-by-step NMR sample preparation and acquisition workflow for O-alkylhydroxylamines.
Comparative Data Analysis: Product A vs. Alternative B
We compared a commercially available High-Purity Grade O-(3-phenylpropyl)hydroxylamine (>99% purity, Product A) against a Standard Grade alternative (~95% purity, Alternative B) using the protocol described above.
¹H NMR Spectral Comparison (400 MHz, CDCl₃)
The ¹H NMR spectrum of the pure compound should exhibit five distinct proton environments. The diagnostic peak for the aminooxy group is the broad singlet of the -NH₂ protons, while the triplet of the O-CH₂ group confirms the ether-like linkage.
| Proton Environment | Expected Shift (δ, ppm) | Multiplicity | Integration | Product A (High-Purity) | Alternative B (Standard Grade) |
| Aromatic (Ph-H) | 7.15 – 7.35 | Multiplet (m) | 5H | Conforms (Clean multiplet) | Conforms (Minor baseline noise) |
| -O-NH₂ | 5.30 – 5.40 | Broad Singlet (br s) | 2H | 5.35 (Sharp baseline) | 5.32 (Broad, overlapping impurities) |
| -O-CH₂- | 3.65 – 3.75 | Triplet (t) | 2H | 3.68 (Clean triplet) | 3.69 (Shoulder peaks present) |
| Ph-CH₂- | 2.65 – 2.75 | Triplet (t) | 2H | 2.68 (Clean triplet) | 2.68 (Conforms) |
| -CH₂- (Middle) | 1.85 – 1.95 | Multiplet (m) | 2H | 1.90 (Symmetrical) | 1.91 (Asymmetrical, overlapping) |
| Impurities | N/A | N/A | N/A | None detected | Peaks at ~8.1 ppm (Phthalhydrazide) |
¹³C NMR Spectral Comparison (100 MHz, CDCl₃)
Carbon-13 NMR provides a highly resolved backbone map. The absence of extraneous carbonyl peaks is the ultimate proof of successful deprotection and purification.
| Carbon Environment | Expected Shift (δ, ppm) | Product A (High-Purity) | Alternative B (Standard Grade) |
| Aromatic (Cq) | ~141.8 | 141.8 | 141.7 |
| Aromatic (CH) | 128.5, 128.4, 125.9 | 128.5, 128.4, 125.9 | 128.5, 128.4, 125.9 |
| -O-CH₂- | ~75.2 | 75.2 | 75.1 |
| Ph-CH₂- | ~32.1 | 32.1 | 32.1 |
| -CH₂- (Middle) | ~30.5 | 30.5 | 30.5 |
| Impurities | N/A | None detected | 158.2 ppm (C=O from Phthalhydrazide) |
Synthesis of Results
Product A demonstrates textbook spectral alignment with the theoretical structure of O-(3-phenylpropyl)hydroxylamine. The baseline is flat, and integrations are exact. Conversely, Alternative B exhibits a distinct signal at ~8.1 ppm in the ¹H NMR and ~158.2 ppm in the ¹³C NMR. These signals are characteristic of the aromatic protons and carbonyl carbons of phthalhydrazide, confirming incomplete purification following the hydrazinolysis step.
Conclusion and Best Practices
When sourcing O-(3-phenylpropyl)hydroxylamine for sensitive drug development workflows, researchers must prioritize high-purity grades that have been explicitly validated via multinuclear NMR. Standard grades carry a high risk of phthalhydrazide contamination, which will definitively interfere with precise bioconjugations.
Best Practice Rule: Always demand a Certificate of Analysis (CoA) that includes both ¹H and ¹³C NMR spectra. Before proceeding with synthesis, verify the absence of peaks in the 150–170 ppm range (¹³C) to ensure complete deprotection of the phthalimide precursor.
References
-
O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1, nih.gov, 1
-
O-(3-phenylpropyl)hydroxylamine | C9H13NO | CID 1712812 - PubChem, nih.gov, 2
-
On the Reaction of Carbonyl Diphosphonic Acid with Hydroxylamine and O-alkylhydroxylamines: Unexpected Degradation of P-C-P Bridge, mdpi.com, 3
Sources
HPLC method validation for O-(3-phenylpropyl)hydroxylamine quantification
An In-Depth Guide to the Validation of an HPLC Method for the Quantification of O-(3-phenylpropyl)hydroxylamine
As a Senior Application Scientist, this guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of O-(3-phenylpropyl)hydroxylamine. This document moves beyond a simple checklist, delving into the scientific rationale behind methodological choices and validation criteria. The protocols and data presented are grounded in established principles and align with major regulatory guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4]
The accurate quantification of O-(3-phenylpropyl)hydroxylamine is critical in pharmaceutical development, where it may act as a key starting material, an intermediate, or a potential process-related impurity. Due to the chemical nature of hydroxylamines—specifically their high polarity and lack of a strong native chromophore for UV detection—direct analysis is often challenging.[5][6] This guide therefore focuses on a widely adopted strategy: pre-column derivatization to enhance detectability, followed by reversed-phase HPLC analysis.
Comparative Analysis of Analytical Techniques
While several analytical techniques can be employed for quantification, HPLC with UV detection offers a pragmatic balance of sensitivity, specificity, and accessibility for most quality control laboratories.
| Parameter | HPLC-UV with Pre-column Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Chemical modification to add a UV-active tag, followed by separation based on polarity. | Derivatization to increase volatility, followed by separation based on boiling point and mass-to-charge ratio. | Separation based on polarity, with highly specific detection based on mass-to-charge ratio. |
| Selectivity | Good to Excellent. Dependent on chromatographic separation from interferences. | Excellent. Mass spectrometric detection is highly selective. | Excellent. Provides structural information and high selectivity. |
| Sensitivity | Good. Derivatization significantly enhances sensitivity.[7] | Excellent. Often capable of detecting very low-level impurities. | Superior. The gold standard for trace-level quantification. |
| Cost & Complexity | Moderate. HPLC-UV systems are standard in most labs. | High. Requires more specialized equipment and expertise. | High. Significant capital investment and maintenance costs. |
| Rationale for Use | Chosen Method: Offers a robust, cost-effective solution suitable for routine quality control with excellent performance when properly validated. The derivatization step overcomes the inherent detection challenges of hydroxylamines.[5][8] | Suitable for volatile analytes or when very high sensitivity is required, but the derivatization for volatility can be complex. | Ideal for impurity identification and trace analysis in complex matrices, but may be overly complex and expensive for routine quantification. |
The chosen approach, pre-column derivatization with benzaldehyde followed by HPLC-UV analysis, is a well-documented and effective strategy for hydroxylamine-containing compounds.[7][8] Benzaldehyde reacts with the hydroxylamine moiety to form a benzaldehyde oxime derivative, which possesses a strong chromophore suitable for UV detection around 250 nm.[7]
Diagram 1: Experimental Workflow for Quantification
Caption: Pre-column derivatization and HPLC analysis workflow.
Protocol 1: HPLC Quantification Method
This protocol details the developed method for quantifying O-(3-phenylpropyl)hydroxylamine following derivatization.
1. Reagents and Materials
-
O-(3-phenylpropyl)hydroxylamine Reference Standard
-
Benzaldehyde (ACS Grade)
-
Sodium Acetate (Anhydrous)
-
Acetic Acid (Glacial)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Purified)
-
0.01M Phosphate Buffer, pH 2.5 (Mobile Phase A)
2. Standard Solution Preparation (Example Concentration: 4 µg/mL)
-
Stock Solution (400 µg/mL): Accurately weigh ~10 mg of O-(3-phenylpropyl)hydroxylamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water (Diluent).
-
Intermediate Solution (40 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.
-
Working Standard Solution (4 µg/mL): Transfer 4.0 mL of the Intermediate Solution into a 100 mL volumetric flask.
3. Sample Solution Preparation (Example Concentration: 3 mg/mL of API)
-
Accurately weigh ~150 mg of the Active Pharmaceutical Ingredient (API) sample into a 50 mL volumetric flask.
-
Add 10 mL of methanol and sonicate to dissolve.
4. Derivatization Procedure[8]
-
To both the Working Standard and Sample solution flasks, add the following in order:
-
150 mg of Sodium Acetate
-
20 mL of Diluent (and sonicate to dissolve the acetate)
-
2.5 mL of Acetic Acid
-
40 µL of Benzaldehyde
-
-
Shake the flasks well and heat in a water bath at 70°C for 30 minutes.
-
Allow the flasks to cool to room temperature.
-
Dilute to the final volume with Diluent and mix thoroughly.
-
Transfer an aliquot to an HPLC vial for injection.
5. Chromatographic Conditions
-
Instrument: HPLC system with a UV/Vis or DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01M Phosphate Buffer, pH 2.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 20 µL.
HPLC Method Validation: A Comprehensive Approach
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[9][10] The following sections detail the validation protocol in accordance with ICH Q2(R2) guidelines.[2][4]
Diagram 2: HPLC Method Validation Workflow
Caption: Workflow for analytical method validation based on ICH guidelines.
Specificity
Causality: Specificity demonstrates that the analytical signal is solely attributable to the analyte of interest.[11] It is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12]
Experimental Protocol:
-
Inject the following solutions and record the chromatograms:
-
Diluent (blank).
-
Placebo (sample matrix without the API or analyte).
-
Standard solution of O-(3-phenylpropyl)hydroxylamine.
-
Sample solution (API).
-
Spiked sample solution (API spiked with the analyte and known impurities).
-
-
For forced degradation, subject the sample solution to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting solutions.[13]
-
Assess the chromatograms for any co-eluting peaks at the retention time of the derivatized analyte. Peak purity analysis using a DAD detector should be performed if available.
Acceptance Criteria:
-
No significant interference (peaks > LOQ) at the retention time of the analyte in the blank and placebo chromatograms.
-
The analyte peak should be well-resolved from any degradation products or known impurities (Resolution > 2.0).
-
Peak purity index should be greater than 0.995.
| Specificity Test | Result |
| Blank Injection | No peak at analyte retention time. |
| Placebo Injection | No peak at analyte retention time. |
| Forced Degradation | Analyte peak is resolved from all degradation peaks. |
| Peak Purity (DAD) | Pass (Index > 0.995) |
Linearity and Range
Causality: Linearity establishes a proportional relationship between the concentration of the analyte and the analytical signal over a defined range. This confirms that the method can provide accurate results across the expected concentration spectrum of samples.
Experimental Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).[14]
-
Perform the derivatization procedure for each standard.
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.995.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
The residuals should be randomly distributed around zero.
| Parameter | Result |
| Range Studied | 0.5 µg/mL (LOQ) to 6.0 µg/mL (150%) |
| Number of Levels | 6 |
| Correlation Coefficient (r²) | 0.9992 |
| Linear Regression Equation | y = 51243x + 1580 |
| Residuals Plot | Randomly distributed |
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value.[11][12] It is typically assessed through recovery studies by spiking a known amount of analyte into a sample matrix (placebo).
Experimental Protocol:
-
Prepare placebo samples spiked with the O-(3-phenylpropyl)hydroxylamine reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each level in triplicate (total of 9 preparations).
-
Analyze the samples using the developed method and calculate the percentage recovery for each preparation.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
-
The Relative Standard Deviation (RSD) for the recovery at each level should not be more than 2.0%.
| Spike Level | Mean Recovery (%) | RSD (%) |
| 50% | 99.8 | 0.9 |
| 100% | 100.5 | 0.7 |
| 150% | 101.2 | 0.8 |
Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[11]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent sample preparations at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different (but equivalent) HPLC system.
-
Calculate the RSD for this second set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
-
The cumulative RSD for all 12 preparations (repeatability and intermediate precision) should be ≤ 2.0%.
| Precision Type | Analyst / Day / Instrument | RSD (%) |
| Repeatability | Analyst 1 / Day 1 / Inst. 1 | 0.85 |
| Intermediate Precision | Analyst 2 / Day 2 / Inst. 2 | 1.10 |
| Overall (n=12) | - | 1.35 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be accurately and precisely quantified.[6] These parameters define the sensitivity of the method.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio (S/N):
-
Confirmation of LOQ:
-
Prepare six samples at the determined LOQ concentration.
-
Analyze them and confirm that the precision (RSD) and accuracy meet acceptable criteria (e.g., RSD ≤ 10%).[6]
-
Acceptance Criteria:
-
LOD: S/N ratio ≥ 3.
-
LOQ: S/N ratio ≥ 10, with acceptable precision and accuracy.
| Parameter | Method | Result |
| LOD | S/N Ratio | 0.15 µg/mL (S/N = 3.5) |
| LOQ | S/N Ratio | 0.50 µg/mL (S/N = 10.8) |
| Precision at LOQ (n=6) | RSD (%) | 4.5% |
Robustness
Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, providing an indication of its reliability during normal usage.[12] This is typically investigated during method development but confirmed during validation.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Potential variations include:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2°C).
-
pH of mobile phase A (± 0.1 units).
-
Mobile phase composition (e.g., ± 2% organic).
-
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).
Acceptance Criteria:
-
System suitability parameters should remain within the defined limits for all tested variations.
-
The change in analyte response should not be significant.
| Parameter Varied | Variation | Effect on Retention Time | System Suitability |
| Flow Rate | +0.1 mL/min | Decreased by 8% | Pass |
| Column Temperature | +2°C | Decreased by 2% | Pass |
| Mobile Phase pH | +0.1 | Negligible | Pass |
Conclusion
The described HPLC method with pre-column derivatization provides a selective, linear, accurate, precise, and robust system for the quantification of O-(3-phenylpropyl)hydroxylamine. The validation data demonstrates that the method is "fit for purpose" and suitable for its intended use in a quality control environment, adhering to the stringent requirements of regulatory bodies.[1][2][4] This comprehensive validation approach ensures the generation of reliable and trustworthy data, which is paramount in drug development and manufacturing.
References
- A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- FDA Guidance on Analytical Method Validation. U.S.
- Highlights from FDA's Analytical Test Method Valid
- usp31nf26s1_c1225, General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES.
- Q2(R2) Validation of Analytical Procedures. U.S.
- USP <1225> Method Valid
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
- High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances.
- Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxost
- A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. PubMed.
- Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry.
- A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing.
- ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- A new, sensitive, and validated HPLC method for the determination of hydroxylamine in Molnupiravir drug substance.
- ICH and FDA Guidelines for Analytical Method Valid
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
- Analytical method valid
- A Comparative Guide to Analytical Methods for the Quantification of O-(3,4-dichlorophenyl)hydroxylamine. Benchchem.
- A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. SciSpace.
- A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Semantic Scholar.
- Stability of O-(3,4-dichlorophenyl)hydroxylamine under acidic/basic conditions. Benchchem.
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- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. scribd.com [scribd.com]
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- 5. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. asianjpr.com [asianjpr.com]
Comparing O-(3-phenylpropyl)hydroxylamine with other hydroxylamine derivatives
As a Senior Application Scientist in medicinal chemistry and bioconjugation, I frequently encounter the dilemma of selecting the optimal hydroxylamine derivative for oxime ligation. While simple derivatives like O-methylhydroxylamine are ubiquitous, complex drug design often demands specialized linkers.
O-(3-phenylpropyl)hydroxylamine (OPPHA) has emerged as a critical reagent in the synthesis of lipophilic oxime ethers, PROTAC linkers, and active pharmaceutical ingredient (API) derivatization [1]. This guide provides an objective, data-driven comparison of OPPHA against standard alternatives, detailing the causality behind its unique performance and offering self-validating protocols for your workflows.
Mechanistic Overview: The Role of the 3-Phenylpropyl Motif
Oxime ligation is driven by the nucleophilic attack of a hydroxylamine on an aldehyde or ketone, followed by dehydration to form a stable C=N-O linkage. The substituent on the oxygen atom dictates the physicochemical properties of the resulting conjugate.
Unlike O-benzylhydroxylamine (OBHA), which features a rigid, sterically demanding aromatic ring directly adjacent to the reaction center, OPPHA utilizes a flexible 3-carbon alkyl chain. This structural causality is vital: the alkyl spacer provides rotational freedom, allowing the phenyl ring to reach deep hydrophobic binding pockets without inducing steric clash at the oxime core.
Mechanism of oxime ligation using O-(3-phenylpropyl)hydroxylamine.
Physicochemical & Kinetic Comparison
To objectively evaluate OPPHA, we must benchmark it against O-Methylhydroxylamine (OMHA) and O-Benzylhydroxylamine (OBHA). The choice of reagent fundamentally alters the lipophilicity (LogP) and reaction kinetics of the system.
Table 1: Physicochemical and Kinetic Profiling
| Derivative | CAS Number | Molecular Weight | Est. LogP | Steric Bulk | Ligation Kinetics |
| O-Methylhydroxylamine | 593-56-6 | 47.06 g/mol | -0.1 | Low | Very Fast |
| O-Benzylhydroxylamine | 622-33-3 | 123.15 g/mol | 1.5 | Moderate | Moderate |
| O-(3-phenylpropyl)hydroxylamine | 94115-39-6 | 151.21 g/mol | 2.4 | High | Slow-Moderate |
Data supported by commercial chemical property databases [2].
Table 2: Application Suitability Matrix
| Application Domain | OMHA | OBHA | OPPHA |
| Aqueous Bioconjugation | Excellent | Good | Poor (Low solubility) |
| PROTAC Linker Design | Poor | Moderate | Excellent (Flexible spacer) |
| Lipophilic API Derivatization | Poor | Good | Excellent (e.g., Rifamycin) |
The Causality of Kinetic Differences
OMHA reacts rapidly due to minimal steric hindrance. OPPHA exhibits slower kinetics because the bulky 3-phenylpropyl group reduces the collision frequency of the reactive amine with the carbonyl carbon. However, this trade-off is often necessary: in the synthesis of drugs like 3-Formyl rifamycin SV O-3-phenylpropyl oxime, the high LogP of the OPPHA tail is strictly required to facilitate bacterial cell membrane penetration, a property OMHA cannot provide[4].
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards and precise quenching mechanisms to prevent data skewing from injection errors or post-sampling equilibrium shifts.
Protocol A: Comparative Kinetic Profiling of Oxime Ligation
This protocol determines the pseudo-first-order rate constants of OMHA, OBHA, and OPPHA. We utilize aniline catalysis ; aniline forms a highly reactive Schiff base intermediate that undergoes transimination with the hydroxylamine much faster than the direct reaction, standardizing the rate-determining step across different steric profiles.
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM stock solutions of the target aldehyde (e.g., benzaldehyde) and the selected hydroxylamine hydrochloride in DMSO. Prepare a 10 mM stock of 4-methoxybenzoic acid as an internal HPLC standard.
-
Buffer Setup: Prepare 100 mM Sodium Acetate buffer adjusted to pH 4.5.
-
Reaction Initiation: In a 2 mL vial, combine 800 µL buffer, 50 µL internal standard, 100 µL aldehyde stock, and 10 µL of 100 mM aniline (catalyst). Initiate by adding 100 µL of the hydroxylamine stock.
-
Self-Validating Quench: At precise intervals (t = 5, 15, 30, 60, 120 min), extract a 50 µL aliquot and immediately inject it into 950 µL of a high-pH quench buffer (100 mM Tris, pH 8.5). Causality: Raising the pH deprotonates the intermediate, instantly halting the acid-catalyzed dehydration and locking the reaction state for accurate LC-MS analysis.
-
Analysis: Quantify the disappearance of the aldehyde relative to the internal standard via HPLC-UV (254 nm).
Self-validating experimental workflow for oxime ligation kinetics.
Protocol B: Synthesis of N-Substituted Amidoximes using OPPHA
OPPHA is also highly valuable in synthesizing amidoximes for 1,2,4-oxadiazole drug scaffolds [3].
Step-by-Step Methodology:
-
Activation: To a solution of iodine (0.75 mmol) and triphenylphosphine (0.75 mmol) in dry dichloromethane (4 mL), add the target amide (0.50 mmol) at 0 °C.
-
Coupling: Add triethylamine (2.50 mmol) followed by O-(3-phenylpropyl)hydroxylamine hydrochloride (0.75 mmol).
-
Reaction: Warm to room temperature and stir for 2 hours. Causality: The Ph3P-I2 complex activates the amide oxygen, creating a highly electrophilic intermediate that overcomes the steric bulk of OPPHA.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (30–70% EtOAc in hexanes) to yield the pure amidoxime.
Summary and Recommendations
When designing an experimental workflow, the choice of hydroxylamine must be dictated by the end-use of the conjugate.
-
Use OMHA for rapid, quantitative analytical derivatizations (e.g., GC-MS profiling of sugars).
-
Use OBHA when a moderate increase in lipophilicity and a rigid spacer is required.
-
Select OPPHA when engineering complex APIs or PROTACs where a flexible, highly lipophilic tail is necessary to navigate deep hydrophobic pockets or cross bacterial cell walls.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1712812, O-(3-phenylpropyl)hydroxylamine." PubChem, [Link].
-
Thongpanchang, T., et al. "A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones." RSC Advances, vol. 8, 2018, pp. 38638-38645. [Link].
O-(3-phenylpropyl)hydroxylamine purity analysis and characterization techniques
Title: O-(3-phenylpropyl)hydroxylamine: Advanced Purity Analysis and Characterization for Bioconjugation
As a Senior Application Scientist specializing in bioconjugation and linker technologies, I often see drug development programs stall due to poorly characterized reagents. O-(3-phenylpropyl)hydroxylamine (CAS 73941-30-7)[1] is a highly versatile bifunctional linker utilized in targeted protein degradation (PROTACs) and site-specific antibody-drug conjugates (ADCs). Its alkoxyamine moiety serves as an exceptional α-effect nucleophile for bioorthogonal oxime ligation[2].
However, the presence of trace impurities—such as unreacted 3-phenyl-1-propanol or N,O-bis-alkylated byproducts—can drastically reduce conjugation efficiency and compromise batch-to-batch reproducibility. This guide objectively compares analytical techniques for assessing the purity of O-(3-phenylpropyl)hydroxylamine, details self-validating characterization protocols, and compares its reactivity profile against alternative alkoxyamines.
Part 1: Comparative Analysis of Purity Assessment Techniques
To establish a robust analytical profile, scientists must select the appropriate chromatographic and spectrometric techniques. Because O-(3-phenylpropyl)hydroxylamine contains both a hydrophobic phenyl ring and a highly polar, ionizable aminooxy group, its retention behavior is highly sensitive to the mobile phase matrix[3].
Table 1: Quantitative Comparison of Analytical Techniques for Alkoxyamine Purity
| Analytical Technique | Primary Utility | Resolution (Rs) | Matrix Compatibility | Run Time | Causality & Limitations |
| RP-HPLC-UV | Bulk purity & organic impurities | High (>2.5) | Moderate | 15 min | Requires acidic modifiers (0.1% FA) to suppress aminooxy ionization (pKa ~4.6) and prevent peak tailing. |
| HILIC | Polar impurities & salt form analysis | Very High (>3.0) | Low | 20 min | Excellent for retaining the protonated HCl salt, but highly sensitive to sample diluent (must be >80% organic). |
| LC-MS (ESI+) | Mass confirmation & co-eluting peaks | High (>2.5) | High | 15 min | Essential for identifying N,O-bis-alkylated impurities (+118 Da) which lack distinct UV chromophore shifts[3]. |
| GC-MS | Volatile precursors (e.g., 3-phenylpropanol) | Moderate (~1.5) | High | 25 min | Requires derivatization (e.g., acetylation) to prevent thermal degradation of the free hydroxylamine in the inlet. |
Part 2: Analytical Workflow & Decision Matrix
Before utilizing O-(3-phenylpropyl)hydroxylamine in a high-value ADC synthesis, the batch must pass a multi-modal analytical workflow to ensure structural integrity and functional purity.
Caption: Multi-modal analytical workflow for O-(3-phenylpropyl)hydroxylamine batch release.
Part 3: Self-Validating Experimental Protocols
Protocol 1: RP-HPLC-UV/MS Purity Analysis
-
Causality: Because the aminooxy group has a pKa of approximately 4.6, running the mobile phase at neutral pH causes partial ionization, leading to severe peak tailing and unpredictable retention times. We utilize a low-pH mobile phase (0.1% Formic Acid, pH ~2.7) to ensure the alkoxyamine remains fully protonated, standardizing its interaction with the C18 stationary phase[3].
-
Step-by-Step Methodology:
-
System Suitability Preparation: Prepare a resolution standard containing 1.0 mg/mL O-(3-phenylpropyl)hydroxylamine HCl and 0.1 mg/mL 3-phenyl-1-propanol (the most common synthetic impurity) in 50:50 Water:Acetonitrile.
-
Column Selection: Use a sterically protected C18 column (e.g., 4.6 x 150 mm, 3.5 µm) designed to resist hydrolysis at low pH.
-
Mobile Phase: Solvent A: Water + 0.1% Formic Acid (FA). Solvent B: Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over 12 minutes, hold for 3 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV at 210 nm (aliphatic/aminooxy absorption) and 254 nm (phenyl ring). MS in ESI+ mode (monitoring for [M+H]+ at m/z 152.1)[1].
-
Self-Validation Check: Ensure the resolution (Rs) between the alkoxyamine and the parent alcohol is > 2.0. If Rs < 2.0, the system is failing to resolve critical pairs; replace the column or decrease the gradient slope.
-
Protocol 2: Oxime Ligation Kinetics & Reactivity Profiling
-
Causality: Uncatalyzed oxime ligation is notoriously slow at neutral pH[2]. To prove the functional purity and reactivity of the batch, we measure its reaction kinetics with a model aldehyde using m-phenylenediamine (mPDA) as a catalyst. mPDA accelerates oxime ligation by up to 15-fold compared to traditional aniline catalysts because its corresponding Schiff base intermediate exhibits superior electrophilicity[4][5].
-
Step-by-Step Methodology:
-
Reagent Prep: Prepare a 100 µM solution of O-(3-phenylpropyl)hydroxylamine and 30 µM of a model aldehyde (e.g., benzaldehyde) in 100 mM phosphate buffer (pH 7.0).
-
Catalyst Addition: Add mPDA to a final concentration of 50 mM to initiate the reaction[4].
-
Kinetic Monitoring: Inject 10 µL aliquots into the LC-MS every 10 minutes for 1 hour.
-
Quantification: Integrate the extracted ion chromatogram (EIC) of the product oxime.
-
Self-Validation Check: A highly pure batch (>98%) should reach >95% conversion within 45 minutes under mPDA catalysis. Slower kinetics indicate the presence of trace hydroxylamine inhibitors, degraded active pharmaceutical ingredients, or pH drift.
-
Part 4: Mechanistic Visualization of Oxime Ligation
Caption: Oxime ligation pathway highlighting the catalytic role of mPDA in accelerating Schiff base formation.
Part 5: Performance Comparison: O-(3-phenylpropyl)hydroxylamine vs. Alternatives
When designing a bioconjugation strategy, the choice of the alkoxyamine linker dictates the hydrolytic stability and conjugation kinetics of the resulting oxime[2].
-
vs. O-benzylhydroxylamine: The 3-phenylpropyl chain introduces greater aliphatic flexibility and reduces steric hindrance at the reacting nitrogen. This leads to a marginally faster second-order rate constant ( k2 ) during conjugation compared to the rigid benzyl derivative.
-
vs. O-(2-aminoethyl)hydroxylamine: While the aminoethyl variant offers a secondary amine handle for further functionalization, it is highly prone to intramolecular cyclization and degradation. The 3-phenylpropyl derivative is significantly more stable during long-term storage (stable for >2 years at -20°C as an HCl salt) and does not suffer from competing side reactions during complex PROTAC synthesis.
References
-
PubChem Compound Summary for CID 1712812, O-(3-phenylpropyl)hydroxylamine . National Center for Biotechnology Information.[Link][1]
-
Click Chemistry Conjugations . Bioconjugate Chemistry (PMC).[Link][2]
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation . Journal of the American Chemical Society / PMC.[Link][4]
-
Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines . ACS Publications.[Link][5]
-
Interleukin-1 Receptor Modulation Using β-Substituted α-Amino-γ-Lactam Peptides . Frontiers in Chemistry.[Link][3]
Sources
- 1. O-(3-phenylpropyl)hydroxylamine | C9H13NO | CID 1712812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Interleukin-1 Receptor Modulation Using β-Substituted α-Amino-γ-Lactam Peptides From Solid-Phase Synthesis and Diversification [frontiersin.org]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to FTIR-Based Identification of O-(3-phenylpropyl)hydroxylamine
In the landscape of pharmaceutical development and fine chemical synthesis, unambiguous identification of novel molecules is paramount. O-(3-phenylpropyl)hydroxylamine, a key building block, presents a unique characterization challenge due to its combination of functional groups. This guide provides an in-depth, comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the positive identification of this compound, emphasizing its differentiation from common synthetic precursors and byproducts. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure robust and reliable analysis.
The Spectroscopic Signature: Decoding the O-(3-phenylpropyl)hydroxylamine Spectrum
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecular bonds.[1][2] Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint." For O-(3-phenylpropyl)hydroxylamine, the key to identification lies in pinpointing the absorptions corresponding to its primary amine (-NH2), ether-like C-O-N linkage, and the phenylpropyl backbone.
A theoretical analysis, based on established group frequencies, allows us to predict the characteristic FTIR absorption bands for O-(3-phenylpropyl)hydroxylamine. These are summarized in Table 1.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Expert Insights |
| 3400 - 3200 | Medium, Broad | N-H Asymmetric & Symmetric Stretching | The primary amine (-NH2) group will exhibit two distinct stretching bands.[3][4] Hydrogen bonding in a neat or concentrated sample will cause these peaks to broaden and shift to lower wavenumbers. |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching | These bands, appearing just above the 3000 cm⁻¹ threshold, are a hallmark of C-H bonds on a benzene ring.[5][6] |
| 2950 - 2850 | Strong | Aliphatic C-H Stretching | Strong absorptions from the propyl chain's methylene (-CH2-) groups. Asymmetric stretches appear at higher frequencies than symmetric ones.[7] |
| 1650 - 1550 | Medium, Broad | NH₂ Scissoring (Bending) | This characteristic bending vibration of the primary amine group is a crucial identifier.[3][8] |
| 1600, 1500, 1450 | Medium to Weak | Aromatic C=C Ring Stretching | The benzene ring exhibits characteristic absorptions from the stretching of its carbon-carbon double bonds.[5][6] |
| 1100 - 1000 | Strong | C-O Stretching | The C-O stretch in this ether-like C-O-N linkage is expected to be a strong, prominent feature. Its position is influenced by the adjacent nitrogen.[9][10][11] |
| 900 - 650 | Medium, Broad | N-H Wagging | This out-of-plane bending vibration is another characteristic feature of primary amines, often appearing as a broad band.[3] |
| 770 - 730 & ~690 | Strong | Aromatic C-H Out-of-Plane Bending | For a monosubstituted benzene ring, two strong bands are expected in this region, providing clear evidence for this substitution pattern.[12] |
Comparative Analysis: Distinguishing from What It's Not
In a real-world synthetic environment, the most critical application of FTIR is not just confirming what a sample is, but confirming what it is not. The spectrum of the final product must be clearly distinguishable from unreacted starting materials or potential side-products.
A common synthetic route to O-(3-phenylpropyl)hydroxylamine may involve the reaction of a 3-phenylpropyl precursor with a source of hydroxylamine. This can lead to key impurities that must be ruled out.
Case Study 1: Differentiation from 3-Phenyl-1-propanol (Starting Material)
If the synthesis starts from the corresponding alcohol, its presence as an impurity is highly probable. The key differentiating feature is the hydroxyl (-OH) group.
-
The Telltale Peak: 3-Phenyl-1-propanol will show a very strong, very broad absorption band centered around 3300 cm⁻¹.[13][14] This is due to the hydrogen-bonded O-H stretching, which is typically much broader and more intense than the N-H stretching bands of the target molecule. The absence of this broad O-H band is a strong indicator of successful conversion.
Case Study 2: Differentiation from 3-Phenylpropanal (Starting Material)
If an aldehyde is used as the precursor, its distinct carbonyl (C=O) group provides a clear spectroscopic handle.
-
The Telltale Peak: 3-Phenylpropanal exhibits a very strong, sharp C=O stretching absorption in the region of 1740-1720 cm⁻¹.[15][16] The complete disappearance of this intense carbonyl peak is a primary criterion for confirming reaction completion.
Case Study 3: Differentiation from 3-Phenylpropanal Oxime (Byproduct)
The reaction between an aldehyde and hydroxylamine can readily form an oxime (C=N-OH), a common and significant impurity. Differentiating the target O-alkylhydroxylamine from its oxime isomer is critical.
-
Key Differentiators: The oxime possesses two key features absent in the target molecule: a C=N stretch and an O-H stretch. The C=N (imine) bond gives rise to a medium-intensity absorption around 1690-1640 cm⁻¹.[17] Furthermore, the oxime's O-H group will produce a broad stretching band, typically around 3400-3200 cm⁻¹, which can overlap with the N-H region but has a different character. The target compound will lack the C=N band entirely.
The following table provides a direct comparison of the most diagnostic peaks.
| Compound | Key Diagnostic Peak(s) (cm⁻¹) | Vibrational Mode |
| O-(3-phenylpropyl)hydroxylamine (Target) | 3400-3200, 1650-1550, 1100-1000 | N-H Stretch, N-H Bend, C-O Stretch |
| 3-Phenyl-1-propanol (Impurity) | ~3300 (very broad, strong) | O-H Stretch |
| 3-Phenylpropanal (Impurity) | 1740-1720 (sharp, strong) | C=O Stretch |
| 3-Phenylpropanal Oxime (Impurity) | ~3300 (broad), 1690-1640 (medium) | O-H Stretch, C=N Stretch |
Visualizing the Analysis
To conceptualize the relationship between the molecule's structure and its spectral output, the following diagram maps the key functional groups to their respective regions in the infrared spectrum.
Caption: Mapping of functional groups in O-(3-phenylpropyl)hydroxylamine to their characteristic FTIR regions.
Recommended Experimental Protocol
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following outlines the Attenuated Total Reflectance (ATR) FTIR method, which is ideal for liquid or solid samples with minimal preparation.
Objective: To obtain a high-fidelity infrared spectrum of a synthesized O-(3-phenylpropyl)hydroxylamine sample for identification and purity assessment.
Materials:
-
FTIR Spectrometer with a Diamond or Germanium ATR accessory
-
Sample of synthesized O-(3-phenylpropyl)hydroxylamine
-
Isopropanol or Acetone (for cleaning)
-
Lint-free wipes (e.g., Kimwipes)
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
Verify that the ATR accessory is correctly installed and the crystal is clean and free of scratches.
-
-
Background Collection (Self-Validating Step):
-
From the instrument control software, initiate a "Collect Background" scan. This critical step measures the ambient spectrum (air, CO₂, water vapor) and subtracts it from the sample spectrum, ensuring that only the sample's absorptions are recorded.
-
The background should be a clean, flat line. If significant peaks are present, clean the ATR crystal and re-collect the background.
-
-
Sample Application:
-
Place a small amount of the sample (a single drop for a liquid, a few milligrams for a solid) directly onto the center of the ATR crystal.
-
If the sample is a solid, use the ATR's pressure clamp to ensure firm, even contact between the sample and the crystal surface. Do not overtighten.
-
-
Spectrum Acquisition:
-
Enter the sample identification information into the software.
-
Set the acquisition parameters. For routine identification, the following are recommended:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
The software will automatically perform the Fourier transform and ratio the sample scan against the collected background to produce the final absorbance spectrum.
-
Label the significant peaks and compare them against the expected values in Table 1 and the comparative data in Table 2.
-
Pay close attention to the absence of key impurity peaks (e.g., C=O at ~1720 cm⁻¹, broad O-H from alcohol).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal using a lint-free wipe dampened with isopropanol or acetone.
-
Perform a "clean check" scan to ensure no sample residue remains.
-
Sources
- 1. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. web.williams.edu [web.williams.edu]
- 8. FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. 3-Phenyl-1-propanol(122-97-4) IR Spectrum [m.chemicalbook.com]
- 14. 3-Phenylpropanol [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. Benzenepropanal [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling O-(3-phenylpropyl)hydroxylamine
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following safety protocols when handling O-(3-phenylpropyl)hydroxylamine to mitigate potential hazards and ensure a safe laboratory environment. This guide provides an in-depth operational and disposal plan, grounded in established safety principles for hydroxylamine derivatives.
Understanding the Risks: A Proactive Approach to Safety
Hydroxylamine and its derivatives are known to be potential skin and eye irritants, and some may cause skin sensitization.[1][2][3] Inhalation or ingestion can also be harmful.[1][5] The phenylpropyl group in O-(3-phenylpropyl)hydroxylamine may influence its toxicological properties, potentially affecting its absorption and reactivity. Therefore, a conservative approach to personal protective equipment (PPE) is essential.
The Hierarchy of Controls: A Multi-Layered Safety Strategy
Before detailing specific PPE, it is crucial to implement a multi-layered safety strategy that prioritizes engineering and administrative controls to minimize direct exposure.
Sources
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